Ro 25-0534
Description
Properties
CAS No. |
143488-32-8 |
|---|---|
Molecular Formula |
C41H41FN10O12S2 |
Molecular Weight |
949.0 g/mol |
IUPAC Name |
(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-[1-[2-(3,4-dihydroxybenzoyl)hydrazinyl]-2-methyl-1-oxopropan-2-yl]oxyiminoacetyl]amino]-3-[[4-(3-carboxy-1-cyclopropyl-6-fluoro-4-oxoquinolin-7-yl)piperazin-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C41H41FN10O12S2/c1-41(2,39(63)47-46-33(56)18-3-6-27(53)28(54)11-18)64-48-29(24-17-66-40(43)44-24)34(57)45-30-35(58)52-31(38(61)62)19(16-65-36(30)52)14-49-7-9-50(10-8-49)26-13-25-21(12-23(26)42)32(55)22(37(59)60)15-51(25)20-4-5-20/h3,6,11-13,15,17,20,30,36,53-54H,4-5,7-10,14,16H2,1-2H3,(H2,43,44)(H,45,57)(H,46,56)(H,47,63)(H,59,60)(H,61,62)/b48-29-/t30-,36-/m1/s1 |
InChI Key |
IXDFVVUXTFRFQQ-MOSWNVLFSA-N |
Isomeric SMILES |
CC(C)(C(=O)NNC(=O)C1=CC(=C(C=C1)O)O)O/N=C(/C2=CSC(=N2)N)\C(=O)N[C@H]3[C@@H]4N(C3=O)C(=C(CS4)CN5CCN(CC5)C6=C(C=C7C(=C6)N(C=C(C7=O)C(=O)O)C8CC8)F)C(=O)O |
Canonical SMILES |
CC(C)(C(=O)NNC(=O)C1=CC(=C(C=C1)O)O)ON=C(C2=CSC(=N2)N)C(=O)NC3C4N(C3=O)C(=C(CS4)CN5CCN(CC5)C6=C(C=C7C(=C6)N(C=C(C7=O)C(=O)O)C8CC8)F)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Ro 25-0534; Ro-25-0534; Ro 250534. |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Ro 25-0534: A Dual-Action Cephalosporin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ro 25-0534 is a novel, synthetically derived dual-action cephalosporin antibiotic. This molecule is distinguished by the covalent linkage of a catechol-containing cephalosporin moiety to the fluoroquinolone antibiotic, ciprofloxacin, via a tertiary amine linker.[1] This unique chimeric structure confers a dual mechanism of antibacterial activity, targeting two distinct and essential bacterial cellular processes simultaneously. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols for its characterization, and visual representations of its molecular action and experimental workflows. While the "dual-action" nature of this compound primarily refers to its dual antibacterial targets, this paper will focus on the well-documented antibacterial properties, as significant evidence for a secondary immunomodulatory role is not prominent in the current scientific literature.
Core Mechanism of Action: A Two-Pronged Antibacterial Assault
The bactericidal activity of this compound stems from its ability to inhibit two critical pathways in bacterial physiology: cell wall biosynthesis and DNA replication. This dual mechanism is a direct consequence of its hybrid structure.
-
Inhibition of Cell Wall Synthesis (Cephalosporin Moiety): The cephalosporin component of this compound functions by acylating the active site of penicillin-binding proteins (PBPs). PBPs are essential enzymes responsible for the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall. By irreversibly binding to and inactivating these enzymes, this compound disrupts the integrity of the cell wall, leading to cell lysis and bacterial death. The presence of a catechol group on the cephalosporin moiety may also facilitate transport into Gram-negative bacteria through iron uptake systems, potentially enhancing its efficacy.
-
Inhibition of DNA Replication (Ciprofloxacin Moiety): The ciprofloxacin component of this compound targets bacterial DNA gyrase (in Gram-negative bacteria) and topoisomerase IV (in Gram-positive bacteria). These enzymes are essential for DNA replication, transcription, and repair. Ciprofloxacin traps these enzymes in a complex with DNA, leading to the accumulation of double-strand DNA breaks and ultimately triggering bacterial cell death.
This dual-targeting approach is hypothesized to have a synergistic effect and may also broaden the spectrum of activity and reduce the likelihood of the development of bacterial resistance.
References
Ro 25-0534: A Comprehensive Technical Overview of its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ro 25-0534 is a novel, dual-action antibacterial agent that combines a catechol cephalosporin with the fluoroquinolone antibiotic ciprofloxacin, linked via a tertiary amine. This unique structure allows for a multi-pronged attack on bacterial cells, targeting both cell wall synthesis and DNA replication. This technical guide provides a detailed analysis of the available pharmacokinetic and pharmacodynamic data for this compound, including its antimicrobial spectrum, mechanism of action, and susceptibility to bacterial resistance mechanisms. While comprehensive pharmacokinetic data in the public domain is limited, this document consolidates the existing knowledge to serve as a foundational resource for researchers and professionals in the field of drug development.
Pharmacodynamics
The pharmacodynamic properties of this compound are characterized by its broad spectrum of activity against a variety of Gram-positive and Gram-negative bacteria. Its dual-action nature, targeting both penicillin-binding proteins (PBPs) and DNA gyrase/topoisomerase IV, offers a potential advantage in overcoming certain forms of antibiotic resistance.
Antimicrobial Spectrum
This compound has demonstrated in vitro activity against a range of clinically relevant pathogens. The minimum inhibitory concentration required to inhibit the growth of 90% of organisms (MIC90) for various bacterial species is summarized in Table 1.
| Bacterial Species | MIC90 (µg/mL) | Reference |
| Enterobacteriaceae | 0.06 - 2 | [1] |
| Oxacillin-susceptible staphylococci | 1 - 2 | [1] |
| Beta-hemolytic streptococci | 1 - 2 | [1] |
| Penicillin-susceptible pneumococci | 1 - 2 | [1] |
| Haemophilus influenzae | 0.25 - 0.5 | [1] |
| Moraxella catarrhalis | 0.5 | [1] |
| Pseudomonas aeruginosa | 2 - 4 | [1] |
| Acinetobacter spp. | 2 - 4 | [1] |
| Xanthomonas maltophilia | 2 - 4 | [1] |
Note: Enterococci and Bacteroides fragilis have been reported to be resistant to this compound.[1]
Mechanism of Action
The dual-action mechanism of this compound is a key feature of its design. The cephalosporin moiety inhibits bacterial cell wall synthesis by binding to and inactivating penicillin-binding proteins (PBPs). The ciprofloxacin component acts by inhibiting DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes essential for bacterial DNA replication, transcription, repair, and recombination.
Caption: Dual-action mechanism of this compound.
Resistance Mechanisms
A potential mechanism of resistance to the cephalosporin component of this compound is enzymatic degradation by β-lactamases. The hydrolysis of this compound by various β-lactamases has been studied, and the relative catalytic efficiencies are presented in Table 2.
| β-Lactamase Enzyme | Relative Catalytic Efficiency | Reference |
| TEM-3 | 1.2 |
Note: The cefotaxime-related compound Ro 23-9424 was also hydrolyzed by the TEM-3 enzyme with a relative catalytic efficiency of 4.7.
Caption: β-Lactamase-mediated hydrolysis of this compound.
Pharmacokinetics
Detailed pharmacokinetic data for this compound, including absorption, distribution, metabolism, and excretion (ADME), are not extensively available in the public domain. Patent literature suggests that the linker region of dual-action cephalosporins can be modified to optimize pharmacokinetic properties; however, specific in vivo data for this compound remains unpublished.
Experimental Protocols
The following sections outline the general methodologies that would be employed in the characterization of a compound like this compound, based on standard practices in the field.
Antimicrobial Susceptibility Testing
The in vitro activity of this compound is typically determined using broth microdilution methods as standardized by the Clinical and Laboratory Standards Institute (CLSI).
Caption: Workflow for MIC determination.
Protocol:
-
Bacterial Strains: A panel of recent clinical isolates is used.
-
Medium: Cation-adjusted Mueller-Hinton broth is the standard medium.
-
Inoculum: A standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL) is prepared.
-
Drug Concentrations: Two-fold serial dilutions of this compound are prepared in the microtiter plates.
-
Incubation: Plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is read as the lowest concentration of the drug that completely inhibits visible growth.
β-Lactamase Hydrolysis Assay
The susceptibility of this compound to hydrolysis by β-lactamases can be assessed spectrophotometrically.
Protocol:
-
Enzyme Preparation: Purified and standardized β-lactamase enzymes (e.g., TEM-1, TEM-3, AmpC) are used.
-
Substrate: this compound is used as the substrate. A chromogenic cephalosporin (e.g., nitrocefin) can be used as a positive control.
-
Reaction Buffer: The assay is performed in a suitable buffer (e.g., phosphate buffer) at a specific pH and temperature.
-
Spectrophotometric Monitoring: The rate of hydrolysis is monitored by measuring the change in absorbance at a wavelength specific to the intact β-lactam ring.
-
Kinetic Analysis: Kinetic parameters such as Km and Vmax are determined to calculate the catalytic efficiency (kcat/Km).
Conclusion
This compound is a promising dual-action antibacterial agent with a broad spectrum of activity. Its unique mechanism of action, targeting both cell wall synthesis and DNA replication, presents a potential strategy to combat bacterial resistance. While the available pharmacodynamic data is encouraging, a comprehensive understanding of its pharmacokinetic profile is crucial for its further development. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other novel antimicrobial compounds. Further research is warranted to fully elucidate the ADME properties and in vivo efficacy of this compound.
References
In Vitro Activity of Ro 25-0534 Against Gram-Positive Bacteria: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 25-0534 is a novel, dual-action antibacterial agent that combines the structural features of a catechol cephalosporin with the potent activity of ciprofloxacin, linked via a tertiary amine. This unique construct is designed to exhibit a broad spectrum of activity by targeting two essential bacterial processes simultaneously: cell wall synthesis and DNA replication. This technical guide provides an in-depth analysis of the in vitro activity of this compound against a range of clinically relevant Gram-positive bacteria. The document summarizes key quantitative data, details experimental methodologies, and illustrates the compound's mechanism of action and the subsequent cellular stress responses it elicits.
Quantitative In Vitro Activity
The in vitro efficacy of this compound against various Gram-positive bacteria has been evaluated primarily through the determination of Minimum Inhibitory Concentrations (MICs). The MIC90, the concentration required to inhibit the growth of 90% of isolates, is a key metric for assessing the potential clinical utility of an antimicrobial agent.
| Gram-Positive Bacteria | MIC90 (µg/mL) |
| Oxacillin-Susceptible Staphylococci | 1-2 |
| Beta-Hemolytic Streptococci | 1-2 |
| Penicillin-Susceptible Pneumococci | 1-2 |
| Table 1: Summary of this compound MIC90 values against selected Gram-positive bacteria.[1] |
It is important to note that enterococci have been reported to be resistant to this compound.[1]
Experimental Protocols
The determination of the in vitro activity of this compound relies on standardized antimicrobial susceptibility testing methods. The following protocols are representative of the methodologies employed in the evaluation of novel antimicrobial agents.
Broth Microdilution Method for MIC Determination
This method is a standard and widely used technique for determining the MIC of an antimicrobial agent.
1. Preparation of Inoculum:
-
Bacterial isolates are cultured on an appropriate agar medium (e.g., Mueller-Hinton agar) for 18-24 hours.
-
Several colonies are then suspended in a sterile broth (e.g., Mueller-Hinton Broth) to achieve a turbidity equivalent to a 0.5 McFarland standard. This corresponds to an approximate bacterial concentration of 1 x 10^8 CFU/mL.
-
The suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
2. Preparation of Antimicrobial Dilutions:
-
A stock solution of this compound is prepared in a suitable solvent.
-
Serial two-fold dilutions of the stock solution are made in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired concentration range.
3. Inoculation and Incubation:
-
Each well of the microtiter plate is inoculated with the standardized bacterial suspension.
-
The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
4. Interpretation of Results:
-
The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
Agar Dilution Method for MIC Determination
The agar dilution method is another reference method for MIC determination, particularly useful for testing multiple isolates simultaneously.
1. Preparation of Agar Plates:
-
A stock solution of this compound is prepared.
-
Serial two-fold dilutions of the antimicrobial agent are incorporated into molten Mueller-Hinton agar.
-
The agar is then poured into sterile petri dishes and allowed to solidify.
2. Preparation of Inoculum:
-
Bacterial suspensions are prepared as described for the broth microdilution method and adjusted to a 0.5 McFarland standard.
-
The suspensions are then applied to the surface of the agar plates using a multipoint inoculator, delivering a final inoculum of approximately 10^4 CFU per spot.
3. Incubation:
-
The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
4. Interpretation of Results:
-
The MIC is the lowest concentration of this compound at which there is no visible growth, a faint haze, or the growth of a single colony is disregarded.
Mechanism of Action and Cellular Signaling Pathways
This compound's dual-action nature results in a two-pronged attack on bacterial cells.
Caption: Dual mechanism of action of this compound.
The cephalosporin moiety of this compound inhibits bacterial cell wall synthesis by binding to and inactivating penicillin-binding proteins (PBPs). These enzymes are essential for the final steps of peptidoglycan synthesis, which provides structural integrity to the bacterial cell wall. Inhibition of PBPs leads to a weakened cell wall and ultimately cell lysis.
The ciprofloxacin component targets bacterial DNA gyrase (a type II topoisomerase). DNA gyrase is crucial for DNA replication, transcription, and repair by introducing negative supercoils into the DNA and for separating interlinked daughter chromosomes. Inhibition of this enzyme leads to the cessation of these critical processes, resulting in bacterial cell death.
The inhibition of these two distinct and vital cellular processes by a single molecule is expected to result in potent bactericidal activity and potentially a lower likelihood of the development of resistance.
Bacterial Stress Response to this compound
The antibacterial action of this compound induces significant stress on the bacterial cell, triggering specific signaling pathways as the bacterium attempts to counteract the damage.
Caption: Bacterial stress response to this compound.
In response to the cell wall damage inflicted by the cephalosporin component, Gram-positive bacteria activate a "cell wall stress stimulon". This response is often mediated by two-component signal transduction systems (TCSs).[2][3][4] These systems consist of a sensor histidine kinase that detects the cell envelope stress and a response regulator that, upon activation, modulates the expression of genes involved in cell wall synthesis and repair.[2][3][4]
The DNA damage caused by the ciprofloxacin component triggers the SOS response, a global response to DNA damage in which the cell cycle is arrested and DNA repair and mutagenesis are induced. This pathway is crucial for the bacterium's attempt to survive the genotoxic stress.
Conclusion
This compound demonstrates significant in vitro activity against key Gram-positive pathogens, with the notable exception of enterococci. Its dual mechanism of action, targeting both cell wall integrity and DNA replication, represents a promising strategy to combat bacterial infections. Understanding the specific experimental conditions for susceptibility testing and the intricate cellular responses to this dual-action agent is crucial for its further development and potential clinical application. The ability of this compound to induce multiple stress pathways in bacteria underscores its potent and multifaceted antibacterial effects. Further research is warranted to explore its activity against a broader range of resistant Gram-positive strains and to fully elucidate the synergistic effects of its two active components at the molecular level.
References
- 1. Antimicrobial activity of a new antipseudomonal dual-action drug, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Roles of two-component regulatory systems in antibiotic resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Roles of two-component regulatory systems in antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Activity of Ro 25-0534 Against Gram-Negative Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro activity of Ro 25-0534, a novel dual-action antimicrobial agent, against a range of clinically relevant Gram-negative bacteria. This document compiles quantitative data, details established experimental protocols for susceptibility testing, and visualizes the compound's mechanism of action and experimental workflows.
Introduction to this compound
This compound is a tertiary amine-linked dual-action combination agent, ingeniously coupling a catechol cephalosporin with the fluoroquinolone antibiotic, ciprofloxacin.[1] This design allows for a two-pronged attack on bacterial cells. The cephalosporin moiety targets and inhibits the synthesis of the bacterial cell wall, a mechanism characteristic of beta-lactam antibiotics. Concurrently, the ciprofloxacin component inhibits DNA gyrase (a type II topoisomerase) and topoisomerase IV, enzymes essential for bacterial DNA replication and cell division.[2][3] This dual mechanism of action presents a promising strategy against a broad spectrum of pathogens.
Quantitative In Vitro Activity
The in vitro potency of this compound has been evaluated against a significant number of recent clinical isolates. The following tables summarize the Minimum Inhibitory Concentration (MIC) values required to inhibit 90% of the tested strains (MIC90).
Table 1: In Vitro Activity of this compound Against Enterobacteriaceae
| Bacterial Species | MIC90 (µg/mL) |
| Enterobacteriaceae (all tested species) | 0.06 - 2 |
Table 2: In Vitro Activity of this compound Against Various Non-enteric Gram-Negative Bacilli
| Bacterial Species | MIC90 (µg/mL) |
| Pseudomonas aeruginosa | 2 - 4 |
| Acinetobacter spp. | 2 - 4 |
| Xanthomonas maltophilia | 2 - 4 |
| Haemophilus influenzae | 0.25 - 0.5 |
| Moraxella catarrhalis | 0.5 |
Data sourced from Jones RN, Sanchez ML. 1994.[1]
Experimental Protocols: Antimicrobial Susceptibility Testing
The determination of the in vitro activity of this compound is achieved through standardized antimicrobial susceptibility testing methods. The following is a detailed protocol for the broth microdilution method, a common and reliable technique for determining MIC values, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Principle
The broth microdilution method involves challenging a standardized bacterial inoculum with serial twofold dilutions of the antimicrobial agent in a liquid growth medium. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism after a defined incubation period.
Materials
-
This compound analytical standard
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains for testing (e.g., quality control strains like Escherichia coli ATCC 25922 and clinical isolates)
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Sterile pipettes and reservoirs
-
Incubator (35°C ± 2°C)
Procedure
-
Preparation of Antimicrobial Stock Solution:
-
A stock solution of this compound is prepared by dissolving a known weight of the compound in a suitable solvent to a high concentration (e.g., 1280 µg/mL). The specific solvent will depend on the solubility of this compound.
-
The stock solution is sterilized by filtration through a 0.22 µm filter.
-
-
Preparation of Microtiter Plates:
-
Serial twofold dilutions of the this compound stock solution are prepared in CAMHB directly in the 96-well plates.
-
Typically, a 100 µL volume of each concentration is dispensed into the wells, covering a range appropriate for the expected MICs (e.g., from 64 µg/mL down to 0.03 µg/mL).
-
A growth control well (containing only CAMHB and the bacterial inoculum) and a sterility control well (containing only uninoculated CAMHB) are included on each plate.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to an approximate bacterial density of 1-2 x 10⁸ CFU/mL.
-
Within 15 minutes of standardization, dilute the suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate (except the sterility control) with 100 µL of the standardized and diluted bacterial suspension.
-
The final volume in each well will be 200 µL.
-
Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours.
-
-
Reading and Interpretation of Results:
-
Following incubation, examine the microtiter plates for bacterial growth, which is indicated by turbidity. A reading mirror or a light box can aid in visualization.
-
The MIC is the lowest concentration of this compound at which there is no visible growth.
-
Visualizations
Mechanism of Action of this compound
Caption: Dual-action mechanism of this compound against Gram-negative bacteria.
Experimental Workflow for Broth Microdilution MIC Testing
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Conclusion
This compound demonstrates significant in vitro activity against a wide array of Gram-negative bacteria, including challenging pathogens like Pseudomonas aeruginosa and Acinetobacter spp.[1] Its dual-action mechanism, targeting both cell wall synthesis and DNA replication, represents a robust approach to antimicrobial therapy. The standardized methodologies outlined in this guide are crucial for the accurate and reproducible assessment of its in vitro efficacy, providing a solid foundation for further preclinical and clinical development. The data presented herein underscore the potential of this compound as a valuable agent in the fight against bacterial infections.
References
- 1. Antimicrobial activity of a new antipseudomonal dual-action drug, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic [frontiersin.org]
- 3. Ciprofloxacin - Wikipedia [en.wikipedia.org]
In-depth Technical Guide on the Stability and Degradation Profile of Ro 25-0534
A comprehensive overview for researchers, scientists, and drug development professionals.
Introduction
Ro 25-0534 is a dual-action cephalosporin antibiotic. A thorough understanding of its stability and degradation profile is critical for its development as a safe and effective therapeutic agent. This technical guide synthesizes the available scientific information on the stability of this compound, including its degradation pathways and the analytical methodologies used for its assessment. While specific quantitative stability data and forced degradation studies for this compound are not extensively available in the public domain, this guide outlines the principles and standard methodologies that would be applied to characterize its stability profile, in accordance with regulatory guidelines.
Physicochemical Properties and Intrinsic Stability
Information regarding the intrinsic chemical stability of this compound is limited. However, based on its structural classification as a cephalosporin, certain stability characteristics can be anticipated. The β-lactam ring, a core structural feature of cephalosporins, is susceptible to hydrolysis under both acidic and basic conditions, leading to a loss of antibacterial activity. The stability of this compound would also be influenced by factors such as temperature, light, and oxidizing agents.
One study noted the hydrolysis of related dual-action cephalosporins, suggesting that this compound may undergo similar degradation. For instance, the related compound Ro 23-9424 was found to have a half-life of approximately 3 hours at pH 7.4 and 37°C, decomposing into fleroxacin and desacetyl cefotaxime[1]. This indicates that hydrolysis is a likely degradation pathway for this class of compounds.
Forced Degradation Studies: A Framework
Forced degradation studies are essential to identify potential degradation products and pathways, and to develop stability-indicating analytical methods.[2][3][4] These studies involve subjecting the drug substance to stress conditions that are more severe than accelerated stability conditions.
Experimental Protocols for Forced Degradation
The following are detailed experimental protocols that would be typically employed in forced degradation studies of this compound, based on general pharmaceutical guidelines.[5][6][7]
1. Hydrolytic Degradation:
-
Acidic Conditions: A solution of this compound (e.g., 1 mg/mL) is prepared in 0.1 N hydrochloric acid and stored at a controlled temperature (e.g., 60°C) for a specified period (e.g., up to 24 hours). Samples are withdrawn at various time points, neutralized, and analyzed.
-
Alkaline Conditions: A solution of this compound is prepared in 0.1 N sodium hydroxide and kept at room temperature. Samples are taken at frequent intervals (e.g., every 30 minutes) due to the expected rapid degradation, neutralized, and analyzed.
-
Neutral Conditions: A solution of this compound is prepared in purified water and heated (e.g., 60°C) for a defined duration. Samples are collected at various time points for analysis.
2. Oxidative Degradation:
-
A solution of this compound is treated with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature. The reaction is monitored over time, and samples are analyzed at appropriate intervals.
3. Photolytic Degradation:
-
Solutions of this compound, as well as the solid drug substance, are exposed to a combination of visible and UV light in a photostability chamber. The total illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy not less than 200 watt hours/square meter. Control samples are kept in the dark to differentiate between thermal and photolytic degradation.
4. Thermal Degradation:
-
Solid this compound is placed in a thermostatically controlled oven at an elevated temperature (e.g., 10°C increments above the accelerated stability temperature, such as 50°C, 60°C) to assess its solid-state stability.
Anticipated Degradation Pathways
Based on the known degradation of cephalosporins, the following pathways can be postulated for this compound. A visual representation of a hypothetical degradation workflow is provided below.
Caption: Hypothetical Forced Degradation Workflow for this compound.
The primary degradation pathway for cephalosporins is the hydrolysis of the four-membered β-lactam ring, which results in the formation of inactive products. Other potential degradation pathways could include isomerization, oxidation of the sulfide moiety, and photodecomposition.
Stability-Indicating Analytical Methods
A validated stability-indicating analytical method is crucial to separate and quantify the intact drug from its degradation products.[8] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.
Typical HPLC Method Parameters
| Parameter | Typical Conditions |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol). |
| Flow Rate | 1.0 mL/min |
| Detection | UV spectrophotometer at a wavelength determined by the UV spectrum of this compound. |
| Column Temperature | Ambient or controlled (e.g., 30°C) |
| Injection Volume | 10-20 µL |
The method would need to be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.
Data Presentation of Hypothetical Stability Studies
While specific data for this compound is unavailable, the results of forced degradation studies are typically summarized in tables to show the extent of degradation under different stress conditions.
Table 1: Hypothetical Forced Degradation Results for this compound
| Stress Condition | % Degradation | Number of Degradants |
| 0.1 N HCl (60°C, 24h) | Data not available | Data not available |
| 0.1 N NaOH (RT, 2h) | Data not available | Data not available |
| 3% H₂O₂ (RT, 24h) | Data not available | Data not available |
| Photolysis (1.2 million lux·h) | Data not available | Data not available |
| Thermal (60°C, 48h) | Data not available | Data not available |
Visualization of Experimental Workflow
The general workflow for assessing the stability and degradation profile of a drug substance like this compound is illustrated in the following diagram.
References
- 1. AU4551899A - Novel antibacterial agents - Google Patents [patents.google.com]
- 2. DE69930818T2 - NOVEL ANTIBIOTICS - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Kinetics and time-temperature equivalence of polymer degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ema.europa.eu [ema.europa.eu]
- 8. mhi.com [mhi.com]
The Catechol Moiety of Ro 25-0534: A Gateway for Dual-Action Antimicrobial Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 25-0534 is a pioneering dual-action antibacterial agent that combines the structural features of a cephalosporin and a quinolone. A key innovation in its design is the incorporation of a catechol moiety, which plays a crucial role in its potent activity against a broad spectrum of bacteria, particularly Gram-negative pathogens. This technical guide provides a comprehensive overview of the function and importance of the catechol group in this compound, detailing its mechanism of action, antimicrobial efficacy, and the experimental protocols used in its evaluation.
The Role of the Catechol Moiety: A "Trojan Horse" Strategy
The defining feature of the catechol group in this compound is its ability to act as a siderophore. Siderophores are small molecules with a high affinity for ferric iron (Fe³⁺) that are produced by bacteria to scavenge this essential nutrient from their environment. Gram-negative bacteria have evolved sophisticated active transport systems on their outer membranes, known as iron-regulated outer membrane proteins (IROMPs), to recognize and internalize ferric-siderophore complexes.
By mimicking a natural siderophore, the catechol moiety of this compound chelates extracellular ferric iron. The resulting this compound-Fe³⁺ complex is then recognized and actively transported across the bacterial outer membrane by IROMPs. This "Trojan horse" mechanism allows this compound to bypass the relatively impermeable outer membrane of Gram-negative bacteria, a common barrier to antibiotic entry, and achieve higher concentrations in the periplasmic space where it can exert its antibacterial effects.
Mechanism of Action: A Dual Assault on Bacterial Viability
Once in the periplasm, this compound unleashes its dual-action mechanism:
-
Cephalosporin Core: The cephalosporin nucleus of this compound covalently binds to and inactivates penicillin-binding proteins (PBPs). PBPs are essential enzymes involved in the final steps of peptidoglycan synthesis, the primary component of the bacterial cell wall. Inhibition of PBPs disrupts cell wall integrity, leading to cell lysis and bacterial death.
-
Ciprofloxacin Moiety: this compound incorporates the potent fluoroquinolone antibiotic, ciprofloxacin, linked to the cephalosporin core via a stable tertiary amine. Ciprofloxacin inhibits the bacterial enzymes DNA gyrase and topoisomerase IV, which are critical for DNA replication, transcription, and repair. This disruption of DNA synthesis ultimately leads to bacterial cell death.
The tertiary amine linkage in this compound is designed for greater chemical stability, suggesting that the intact molecule is the primary active agent, delivering both antibacterial warheads to their respective targets.
Data Presentation: Antimicrobial Activity
The antimicrobial potency of this compound has been evaluated against a wide range of bacterial isolates. The following tables summarize the minimum inhibitory concentration (MIC) values required to inhibit 90% of strains (MIC₉₀).
Table 1: In Vitro Activity of this compound against Gram-Negative Bacilli
| Organism (No. of Strains) | MIC₉₀ (µg/mL) |
| Escherichia coli (100) | 0.25 |
| Klebsiella pneumoniae (50) | 0.5 |
| Klebsiella oxytoca (25) | 0.25 |
| Enterobacter aerogenes (25) | 1 |
| Enterobacter cloacae (50) | 2 |
| Citrobacter freundii (25) | 0.5 |
| Serratia marcescens (25) | 1 |
| Proteus mirabilis (25) | 0.5 |
| Morganella morganii (25) | 0.06 |
| Providencia stuartii (25) | 1 |
| Pseudomonas aeruginosa (100) | 4 |
| Xanthomonas maltophilia (25) | 2 |
| Acinetobacter spp. (25) | 4 |
| Haemophilus influenzae (50) | 0.5 |
| Moraxella catarrhalis (25) | 0.5 |
Data sourced from Jones and Sanchez (1994).[1]
Table 2: In Vitro Activity of this compound against Gram-Positive Cocci
| Organism (No. of Strains) | MIC₉₀ (µg/mL) |
| Staphylococcus aureus (Oxacillin-susceptible) (50) | 1 |
| Staphylococcus epidermidis (Oxacillin-susceptible) (25) | 1 |
| Streptococcus pyogenes (25) | 2 |
| Streptococcus agalactiae (25) | 2 |
| Streptococcus pneumoniae (Penicillin-susceptible) (25) | 1 |
Data sourced from Jones and Sanchez (1994).[1]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound and similar catechol-containing cephalosporins.
Minimum Inhibitory Concentration (MIC) Testing
The MIC values presented were determined using the standardized broth microdilution method.
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.
Materials:
-
This compound analytical standard
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial isolates
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of this compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., sterile distilled water or DMSO) at a concentration of 1280 µg/mL.
-
Serial Dilutions: In a 96-well microtiter plate, serial twofold dilutions of the this compound stock solution are made using CAMHB to achieve a range of concentrations (e.g., 64 µg/mL to 0.06 µg/mL).
-
Inoculum Preparation: Bacterial isolates are grown on an appropriate agar medium for 18-24 hours. Several colonies are then suspended in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is further diluted in CAMHB to yield a final inoculum concentration of 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation: Each well containing the serially diluted this compound is inoculated with the standardized bacterial suspension. A growth control well (containing inoculum but no antibiotic) and a sterility control well (containing medium only) are included on each plate.
-
Incubation: The microtiter plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading the MIC: The MIC is determined as the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear).
Synthesis of 3'-Tertiary-Amine-Linked Cephalosporins
The synthesis of this compound involves the coupling of a cephalosporin nucleus with ciprofloxacin. The general synthetic strategy for this class of compounds is outlined below.
Objective: To covalently link the ciprofloxacin molecule to the 3'-position of the cephalosporin core via a tertiary amine bond.
General Procedure: The synthesis typically starts with a 7-aminocephalosporanic acid (7-ACA) derivative where the 3'-acetoxy group is converted to a better leaving group, such as a halide (e.g., iodide). This is followed by the acylation of the 7-amino group with the desired side chain. The final key step is the nucleophilic substitution of the 3'-leaving group by the secondary amine of the piperazine ring of ciprofloxacin.
Conclusion
The catechol moiety is a pivotal component of the this compound structure, endowing it with a sophisticated mechanism for penetrating the formidable outer membrane of Gram-negative bacteria. By hijacking bacterial iron transport systems, this compound exemplifies a rational drug design strategy to overcome permeability-mediated resistance. The subsequent dual-action assault on both cell wall and DNA synthesis pathways underscores its potential as a broad-spectrum antibacterial agent. The data and methodologies presented in this guide provide a foundational understanding for researchers and developers working on the next generation of antibiotics that employ targeted delivery strategies.
References
Ro 25-0534: An In-Depth Technical Guide to Penicillin-Binding Protein (PBP) Affinity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 25-0534 is a novel, tertiary amine-linked dual-action cephalosporin. This class of antibiotic is characterized by the covalent linkage of a β-lactam core (the cephalosporin) to a second antibacterial agent, in this case, a catechol-substituted moiety with anticipated independent antimicrobial properties. The primary mechanism of action for the cephalosporin component is the inhibition of bacterial cell wall synthesis through the acylation of essential penicillin-binding proteins (PBPs). Understanding the binding affinity of this compound to various PBPs is critical for elucidating its spectrum of activity, antibacterial potency, and potential for overcoming resistance mechanisms.
This technical guide provides a comprehensive overview of the binding affinity of this compound to PBPs. While specific quantitative binding data from primary literature is not publicly available at this time, this document outlines the theoretical framework, detailed experimental protocols for determining binding affinity, and the expected mechanism of action based on the behavior of similar cephalosporin compounds.
Data Presentation: Binding Affinity of this compound to Penicillin-Binding Proteins
Quantitative data on the binding affinity of this compound to specific PBPs, typically expressed as the concentration of the inhibitor required to reduce the binding of a labeled penicillin by 50% (IC50) or as the inhibition constant (Ki), is not available in the public domain at the time of this publication. The primary reference to this compound is an abstract from a 1993 conference, the full data of which is not broadly accessible.
For research and drug development professionals actively investigating this compound, the following table structure is provided as a template for summarizing experimentally determined binding affinities against key PBPs from representative Gram-positive and Gram-negative bacteria.
| Bacterial Species | Penicillin-Binding Protein (PBP) | IC50 (µg/mL) | Ki (µM) | Method of Determination | Reference |
| Escherichia coli | PBP 1a | Data not available | Data not available | e.g., Competitive Radioligand Assay | |
| PBP 1b | Data not available | Data not available | |||
| PBP 2 | Data not available | Data not available | |||
| PBP 3 | Data not available | Data not available | |||
| PBP 4 | Data not available | Data not available | |||
| PBP 5/6 | Data not available | Data not available | |||
| Staphylococcus aureus | PBP 1 | Data not available | Data not available | e.g., Fluorescence Competition Assay | |
| PBP 2 | Data not available | Data not available | |||
| PBP 2a (MRSA) | Data not available | Data not available | |||
| PBP 3 | Data not available | Data not available | |||
| PBP 4 | Data not available | Data not available |
Mechanism of Action: PBP Inhibition
Cephalosporins, including the β-lactam component of this compound, act by acylating a serine residue in the active site of PBPs. This covalent modification inactivates the enzyme, preventing it from carrying out its essential role in the final steps of peptidoglycan synthesis, which is crucial for maintaining the integrity of the bacterial cell wall. The "dual-action" nature of this compound suggests a secondary mechanism of action attributed to its catechol-containing moiety, which may involve iron chelation or other antibacterial effects.
Experimental Protocols
The following are detailed methodologies for key experiments to determine the binding affinity of this compound to PBPs. These protocols are based on standard techniques used for other β-lactam antibiotics.
Preparation of Bacterial Membranes
Objective: To isolate bacterial membranes containing PBPs for in vitro binding assays.
Materials:
-
Bacterial culture (e.g., Escherichia coli, Staphylococcus aureus)
-
Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
DNase I and RNase A
-
Ultracentrifuge
-
Bradford assay reagents
Procedure:
-
Grow bacterial cultures to mid-logarithmic phase.
-
Harvest cells by centrifugation and wash with a suitable buffer.
-
Resuspend the cell pellet in lysis buffer containing DNase I and RNase A.
-
Lyse the cells using a French press or sonication.
-
Remove unbroken cells and debris by low-speed centrifugation.
-
Pellet the membranes from the supernatant by ultracentrifugation.
-
Wash the membrane pellet and resuspend in a storage buffer.
-
Determine the protein concentration of the membrane preparation using the Bradford assay.
Competitive PBP Binding Assay using Radiolabeled Penicillin
Objective: To determine the IC50 of this compound for specific PBPs by measuring its ability to compete with a radiolabeled penicillin for PBP binding.
Materials:
-
Bacterial membrane preparation
-
Radiolabeled penicillin (e.g., [3H]benzylpenicillin)
-
This compound at various concentrations
-
SDS-PAGE reagents and equipment
-
Fluorography reagents
-
Scintillation counter or phosphorimager
Procedure:
-
Pre-incubate aliquots of the membrane preparation with increasing concentrations of this compound for a specified time (e.g., 10 minutes at 30°C).
-
Add a saturating concentration of radiolabeled penicillin to each reaction and incubate for a further period (e.g., 10 minutes at 30°C).
-
Stop the reaction by adding an excess of unlabeled penicillin and SDS-PAGE sample buffer.
-
Separate the PBP-penicillin complexes by SDS-PAGE.
-
Visualize the radiolabeled PBPs by fluorography.
-
Quantify the intensity of the PBP bands using densitometry or a phosphorimager.
-
Plot the percentage of radiolabeled penicillin binding against the concentration of this compound to determine the IC50 value.
Fluorescence-Based PBP Binding Assay
Objective: To determine the binding affinity of this compound using a fluorescent penicillin derivative in a competition assay.
Materials:
-
Bacterial membrane preparation or purified PBPs
-
Fluorescent penicillin derivative (e.g., Bocillin FL)
-
This compound at various concentrations
-
Microplate reader with fluorescence detection capabilities
Procedure:
-
In a microplate, combine the membrane preparation or purified PBP with increasing concentrations of this compound.
-
Add a fixed concentration of the fluorescent penicillin derivative to each well.
-
Incubate the plate at a constant temperature for a set time to allow binding to reach equilibrium.
-
Measure the fluorescence polarization or intensity in each well using a microplate reader.
-
The binding of the fluorescent probe to the PBP results in an increase in fluorescence polarization. Competition with this compound will decrease this signal.
-
Plot the change in fluorescence polarization against the concentration of this compound to determine the IC50 value.
Conclusion
This compound represents a promising direction in the development of new antibacterial agents through its dual-action mechanism. While the specific binding affinities for its cephalosporin moiety to various PBPs are not yet widely published, the experimental protocols outlined in this guide provide a clear path for researchers to determine these critical parameters. Such data will be invaluable for understanding the full potential of this compound and for the rational design of future generations of dual-action antibiotics. Further research is warranted to fully characterize the PBP binding profile of this compound and its implications for antibacterial efficacy.
Methodological & Application
Application Notes and Protocols for Ro 25-0534 Minimum Inhibitory Concentration (MIC) Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of Ro 25-0534, a dual-action antibacterial agent. The provided methodologies adhere to the standards set by the Clinical and Laboratory Standards Institute (CLSI) and are intended to ensure accuracy and reproducibility in research and drug development settings.
Introduction to this compound
This compound is a novel investigational antibiotic characterized as a dual-action cephalosporin. It is a conjugate of a cephalosporin moiety and the fluoroquinolone antibiotic, ciprofloxacin. This unique structure allows this compound to exhibit a dual mechanism of action, targeting both bacterial cell wall synthesis and DNA replication. The cephalosporin component inhibits penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan in the bacterial cell wall.[1][2][3] The ciprofloxacin component targets and inhibits bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV, enzymes critical for DNA replication, repair, and recombination.[4][5][6][7][8] This dual-action is designed to provide a broad spectrum of activity and potentially mitigate the development of resistance.
Quantitative Data Summary
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against a range of clinically relevant bacteria. The MIC90, the concentration at which 90% of isolates are inhibited, is provided.
| Bacterial Species | MIC90 Range (µg/mL) |
| Enterobacteriaceae | 0.06 - 2 |
| Oxacillin-susceptible Staphylococci | 1 - 2 |
| Beta-hemolytic Streptococci | 1 - 2 |
| Penicillin-susceptible Pneumococci | 1 - 2 |
| Haemophilus influenzae | 0.25 - 0.5 |
| Moraxella catarrhalis | 0.5 |
| Pseudomonas aeruginosa | 2 - 4 |
| Acinetobacter spp. | 2 - 4 |
| Xanthomonas maltophilia | 2 - 4 |
Note: Enterococci and Bacteroides fragilis have been reported to be resistant to this compound.[9]
Experimental Protocols
Two standard methods for MIC determination are provided below: Broth Microdilution and Agar Dilution. These protocols are based on CLSI guidelines M07 for broth dilution and M02 for agar dilution.
Protocol 1: Broth Microdilution MIC Assay
This method determines the MIC in a liquid growth medium using 96-well microtiter plates.
Materials:
-
This compound analytical standard
-
Sterile 96-well U-bottom microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains for testing (e.g., ATCC quality control strains and clinical isolates)
-
Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
-
Micropipettes and sterile tips
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1000 µg/mL or at least 10 times the highest concentration to be tested.[10] The solvent used will depend on the solubility of the compound; consult the manufacturer's instructions. Sterilize the stock solution by membrane filtration if necessary.
-
-
Preparation of Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Within 15 minutes of preparation, dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Microtiter Plates:
-
Dispense 50 µL of CAMHB into each well of a 96-well plate.
-
Add 50 µL of the this compound stock solution (at twice the highest desired final concentration) to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and continuing this process across the plate to the tenth well. Discard the final 50 µL from the tenth well. The eleventh well will serve as a growth control (no antibiotic), and the twelfth well will be a sterility control (no bacteria).
-
-
Inoculation:
-
Add 50 µL of the diluted bacterial inoculum to each well (except the sterility control), bringing the final volume to 100 µL. This will result in a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Incubation:
-
Seal the plates to prevent evaporation and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. This can be determined by visual inspection or by using a microplate reader.
-
Protocol 2: Agar Dilution MIC Assay
This method involves incorporating serial dilutions of this compound into an agar medium.
Materials:
-
This compound analytical standard
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes (100 mm)
-
Bacterial strains for testing
-
Sterile saline (0.85% NaCl) or PBS
-
0.5 McFarland turbidity standard
-
Inoculum replicating device (e.g., multipoint inoculator)
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution as described in the broth microdilution protocol.
-
-
Preparation of Agar Plates:
-
Prepare MHA according to the manufacturer's instructions and sterilize.
-
Cool the molten agar to 45-50°C in a water bath.
-
Prepare a series of two-fold dilutions of the this compound stock solution in a sterile diluent.
-
Add 1 part of each antibiotic dilution to 9 parts of molten agar to create the final desired concentrations in the agar plates.
-
Mix well and pour 20-25 mL of the agar-antibiotic mixture into sterile petri dishes.
-
Allow the plates to solidify at room temperature. Also, prepare a control plate with no antibiotic.
-
-
Preparation of Inoculum:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described previously.
-
Further, dilute this suspension to achieve a final inoculum concentration of approximately 10⁴ CFU per spot.
-
-
Inoculation:
-
Using a multipoint inoculator, apply a spot of each bacterial suspension onto the surface of the agar plates, starting with the control plate and then progressing from the lowest to the highest antibiotic concentration.
-
-
Incubation:
-
Allow the inoculum spots to dry completely before inverting the plates.
-
Incubate at 35°C ± 2°C for 16-20 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound at which there is no visible growth, a faint haze, or a single colony.
-
Visualizations
References
- 1. urology-textbook.com [urology-textbook.com]
- 2. Cephalosporins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Cephalosporin - Wikipedia [en.wikipedia.org]
- 4. The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Ciprofloxacin? [synapse.patsnap.com]
- 6. DNA gyrase, topoisomerase IV, and the 4-quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]
- 8. DNA gyrase - Wikipedia [en.wikipedia.org]
- 9. A review on cell wall synthesis inhibitors with an emphasis on glycopeptide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. microbenotes.com [microbenotes.com]
Application Notes and Protocols: Agar Dilution Method for Ro 25-0534 Susceptibility Testing
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ro 25-0534 is a dual-action antimicrobial agent, specifically a tertiary amine-linked combination of a catechol cephalosporin and ciprofloxacin.[1][2] Determining the in vitro susceptibility of various bacterial isolates to this compound is crucial for its evaluation as a potential therapeutic agent. The agar dilution method is a standardized and widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria.[3][4][5] The MIC is defined as the lowest concentration of an antimicrobial that prevents the visible in vitro growth of a microorganism.[6][7] This document provides a detailed protocol for performing the agar dilution method for this compound susceptibility testing, along with a summary of its known antimicrobial activity.
Data Presentation: In Vitro Activity of this compound
The following tables summarize the Minimum Inhibitory Concentration required to inhibit 90% of isolates (MIC90) for this compound against a range of bacterial species. This data is critical for understanding the antimicrobial spectrum of the compound.
Table 1: MIC90 of this compound against Enterobacteriaceae
| Bacterial Species | MIC90 (µg/mL) |
| Enterobacteriaceae (various species) | 0.06 - 2 |
Data sourced from Jones RN, Sanchez ML. (1994).[1]
Table 2: MIC90 of this compound against Gram-Positive Bacteria
| Bacterial Species | MIC90 (µg/mL) |
| Oxacillin-susceptible staphylococci | 1 - 2 |
| Beta-hemolytic streptococci | 1 - 2 |
| Penicillin-susceptible pneumococci | 1 - 2 |
Data sourced from Jones RN, Sanchez ML. (1994).[1]
Table 3: MIC90 of this compound against Other Gram-Negative Bacteria
| Bacterial Species | MIC90 (µg/mL) |
| Haemophilus influenzae | 0.25 - 0.5 |
| Moraxella catarrhalis | 0.5 |
| Pseudomonas aeruginosa | 2 - 4 |
| Acinetobacter spp. | 2 - 4 |
| Xanthomonas maltophilia | 2 - 4 |
Data sourced from Jones RN, Sanchez ML. (1994).[1]
Table 4: Organisms Resistant to this compound
| Bacterial Species |
| Enterococci |
| Bacteroides fragilis |
Data sourced from Jones RN, Sanchez ML. (1994).[1]
Experimental Protocols
This section outlines the detailed methodology for performing the agar dilution susceptibility test for this compound.
Materials
-
This compound reference powder
-
Appropriate solvent for this compound (consult manufacturer's instructions or perform solubility testing; sterile water is a common solvent for similar compounds)
-
Mueller-Hinton agar (MHA)
-
Sterile petri dishes (90 or 150 mm)
-
Sterile saline (0.85% NaCl) or broth
-
McFarland 0.5 turbidity standard
-
Bacterial cultures for testing (18-24 hour growth on non-selective agar)
-
Inoculator (e.g., multipoint replicator)
-
Incubator (35 ± 2 °C)
-
Sterile pipettes and tubes
Protocol
1. Preparation of this compound Stock Solution
a. Aseptically weigh a precise amount of this compound reference powder. b. Reconstitute the powder with the appropriate sterile solvent to create a high-concentration stock solution (e.g., 1280 µg/mL). The initial concentration should be at least 10 times the highest concentration to be tested to account for the 1:10 dilution when added to the agar. c. Ensure the powder is completely dissolved.
2. Preparation of Antimicrobial-Containing Agar Plates
a. Prepare a series of twofold serial dilutions of the this compound stock solution in sterile water or another appropriate diluent.[3] b. Melt Mueller-Hinton agar and cool it to 45-50 °C in a water bath. c. For each desired final concentration, add 1 part of the this compound dilution to 9 parts of molten MHA (e.g., 2 mL of drug solution to 18 mL of agar for a final volume of 20 mL). Mix thoroughly but gently to avoid air bubbles. d. Pour the agar mixture into sterile petri dishes to a depth of 3-4 mm. e. Allow the plates to solidify at room temperature. f. Prepare a growth control plate containing MHA without any antimicrobial agent. g. Plates should be used fresh, ideally within 24 hours of preparation.
3. Inoculum Preparation
a. From a pure 18-24 hour culture, select 3-5 well-isolated colonies of the test organism. b. Transfer the colonies to a tube containing sterile saline or broth. c. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to a bacterial concentration of approximately 1-2 x 10⁸ CFU/mL. d. Further dilute this suspension as required by the inoculator to deliver a final inoculum of approximately 10⁴ colony-forming units (CFU) per spot on the agar surface.[3]
4. Inoculation of Agar Plates
a. Using a multipoint replicator, inoculate the prepared agar plates with the standardized bacterial suspensions. Up to 36 different isolates can be tested on a single 150 mm plate. b. Ensure the inoculum spots are clearly separated. c. Inoculate the growth control plate in the same manner.
5. Incubation
a. Allow the inoculum spots to dry completely before inverting the plates. b. Incubate the plates at 35 ± 2 °C for 16-20 hours in an ambient atmosphere.[3][5]
6. Interpretation of Results
a. After incubation, examine the plates for bacterial growth. b. The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the organism.[3] A faint haze or a single colony at the inoculation spot is disregarded. c. The growth control plate should show confluent growth.
Mandatory Visualization
Diagram 1: Experimental Workflow for Agar Dilution Method
Caption: Workflow of the agar dilution method for susceptibility testing.
References
- 1. Antimicrobial activity of a new antipseudomonal dual-action drug, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. RO-250534 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Agar dilution - Wikipedia [en.wikipedia.org]
- 4. cmdr.ubc.ca [cmdr.ubc.ca]
- 5. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 7. idexx.dk [idexx.dk]
Application Notes and Protocols for Broth Microdilution Assay of Ro 25-0534
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 25-0534 is a novel dual-action antimicrobial agent, functioning as a tertiary amine-linked combination of a catechol cephalosporin and ciprofloxacin.[1][2] This unique structure allows for a broad spectrum of activity against various Gram-positive and Gram-negative bacteria.[1][3] This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[4] This method is a standardized and widely accepted technique for antimicrobial susceptibility testing.[5]
Data Presentation
The following table summarizes the in vitro activity of this compound against a range of clinical isolates. The data is presented as the MIC90, which is the concentration of the drug required to inhibit the growth of 90% of the tested strains.
| Bacterial Species | MIC90 (µg/mL) |
| Enterobacteriaceae | 0.06 - 2[1][3] |
| Escherichia coli | 0.06 - 0.25 |
| Klebsiella pneumoniae | 0.12 - 0.5 |
| Enterobacter cloacae | 0.25 - 2 |
| Serratia marcescens | 0.5 - 2 |
| Proteus mirabilis | 0.12 - 1 |
| Gram-Positive Cocci | |
| Oxacillin-susceptible Staphylococcus aureus | 1 - 2[1] |
| Beta-hemolytic streptococci | 1 - 2[1] |
| Penicillin-susceptible Streptococcus pneumoniae | 1 - 2[1] |
| Fastidious Gram-Negative Bacteria | |
| Haemophilus influenzae | 0.25 - 0.5[1][3] |
| Moraxella catarrhalis | 0.5[1][3] |
| Non-enteric Gram-Negative Bacilli | |
| Pseudomonas aeruginosa | 2 - 4[1][3] |
| Acinetobacter spp. | 2 - 4[1] |
| Xanthomonas maltophilia | 2 - 4[1] |
| Anaerobic Bacteria | |
| Bacteroides fragilis | Resistant[1] |
| Enterococci | Resistant[1] |
Experimental Protocols
This section outlines the detailed methodology for performing a broth microdilution assay to determine the MIC of this compound. The protocol is based on established standards for antimicrobial susceptibility testing.
Materials
-
This compound (for research use only)[6]
-
Sterile 96-well microtiter plates (U- or flat-bottom)
-
Bacterial strains for testing
-
Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer or nephelometer (optional)
-
Multichannel pipette
-
Sterile pipette tips
-
Incubator (35°C ± 2°C)[9]
-
Plate reader (optional)
Preparation of Reagents
-
This compound Stock Solution:
-
Accurately weigh a sufficient amount of this compound powder.
-
Consult the manufacturer's instructions for the appropriate solvent to dissolve the compound. If not specified, sterile deionized water or a small amount of a suitable organic solvent (e.g., DMSO) followed by dilution in sterile water can be tested.
-
Prepare a stock solution at a concentration at least 10-fold higher than the highest concentration to be tested. For example, to test up to 128 µg/mL, prepare a stock solution of at least 1280 µg/mL.
-
Sterilize the stock solution by filtration through a 0.22 µm syringe filter.
-
Store the stock solution in small aliquots at -20°C or as recommended by the manufacturer.[6]
-
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB):
Inoculum Preparation
-
Bacterial Culture: From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.
-
Suspension: Transfer the colonies into a tube containing 4-5 mL of sterile saline or CAMHB.
-
Turbidity Adjustment: Vortex the suspension and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. A spectrophotometer can be used to verify the turbidity (absorbance at 625 nm of 0.08-0.13).
-
Final Inoculum Dilution: Within 15 minutes of preparation, dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[9] A common dilution is 1:100 (e.g., 0.1 mL of the 0.5 McFarland suspension into 9.9 mL of CAMHB) to get ~10⁶ CFU/mL, followed by a further 1:10 dilution upon inoculation into the plate.
Broth Microdilution Procedure
-
Plate Setup:
-
Dispense 50 µL of CAMHB into all wells of a 96-well microtiter plate.
-
Add an additional 50 µL of the this compound stock solution (at twice the highest desired final concentration) to the first column of wells.
-
-
Serial Dilution:
-
Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column.
-
Discard the final 50 µL from the tenth column. This will result in a range of concentrations of this compound.
-
Column 11 will serve as the growth control (no drug), and column 12 as the sterility control (no bacteria).
-
-
Inoculation:
-
Inoculate each well (from column 1 to 11) with 50 µL of the diluted bacterial suspension. This will bring the final volume in each well to 100 µL and the final bacterial concentration to approximately 5 x 10⁵ CFU/mL.
-
Do not inoculate the sterility control wells (column 12).
-
-
Incubation:
-
Cover the plate with a lid to prevent evaporation and contamination.
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.[9]
-
-
Reading and Interpretation:
-
After incubation, visually inspect the plate for bacterial growth (turbidity). A reading mirror or a plate reader can be used.
-
The MIC is the lowest concentration of this compound at which there is no visible growth.
-
The growth control well (column 11) should show clear turbidity, and the sterility control well (column 12) should remain clear.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the broth microdilution assay for determining the MIC of this compound.
References
- 1. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 2. researchgate.net [researchgate.net]
- 3. Broth Microdilution | MI [microbiology.mlsascp.com]
- 4. Microbroth Dilution | MI [microbiology.mlsascp.com]
- 5. Video: A Microtiter Plate Method to Assess the Minimum Inhibitory Concentration of an Antibiotic - Experiment [app.jove.com]
- 6. integra-biosciences.com [integra-biosciences.com]
- 7. kisanbiotech.img15.kr [kisanbiotech.img15.kr]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 10. cdn.media.interlabdist.com.br [cdn.media.interlabdist.com.br]
- 11. journals.asm.org [journals.asm.org]
Application Notes and Protocols for Ro 25-0534 Administration in Animal Infection Models
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
The following application notes and protocols are a synthesis of general methodologies for testing antimicrobial agents in animal infection models. Despite a comprehensive search of scientific literature, specific studies detailing the administration of Ro 25-0534 in animal infection models, including quantitative efficacy data and defined experimental protocols, were not publicly available. Therefore, the information presented here is based on established practices for similar compounds, such as dual-action cephalosporins, and should be adapted and optimized by researchers for their specific experimental needs.
Introduction to this compound
This compound is a dual-action cephalosporin antibiotic.[1] It combines the antibacterial mechanisms of a cephalosporin and a quinolone, ciprofloxacin, into a single molecule.[1] In vitro studies have demonstrated its activity against a broad spectrum of Gram-negative and Gram-positive bacteria, including Pseudomonas aeruginosa.[1] The dual-action nature of this compound suggests a potential for increased efficacy and a lower likelihood of resistance development.
General Considerations for In Vivo Studies
The administration of this compound in animal infection models requires careful consideration of the route of administration, dosage, and the specific infection model being used. The choice of model will depend on the target pathogen and the clinical indication being investigated. Common models include sepsis, pneumonia, and skin and soft tissue infections.
Commonly Used Animal Models for Infection:
| Animal Model | Description | Common Pathogens | Potential Administration Routes for this compound |
| Murine Sepsis Model | Induction of systemic infection through intraperitoneal (IP) or intravenous (IV) injection of bacteria. | Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa | Intravenous (IV), Intraperitoneal (IP), Subcutaneous (SC) |
| Murine Pneumonia Model | Intratracheal or intranasal instillation of bacteria to induce lung infection. | Pseudomonas aeruginosa, Klebsiella pneumoniae, Streptococcus pneumoniae | Intravenous (IV), Intraperitoneal (IP) |
| Murine Skin and Soft Tissue Infection Model | Subcutaneous (SC) or intradermal injection of bacteria to create a localized infection or abscess. | Staphylococcus aureus, Pseudomonas aeruginosa | Subcutaneous (SC), Intravenous (IV), Intraperitoneal (IP) |
Potential Administration Routes and Protocols
While specific protocols for this compound are not available, the following are general guidelines for common administration routes in mice, which are frequently used in preclinical infection models. Dosages should be determined based on in vitro MIC values and pharmacokinetic/pharmacodynamic (PK/PD) studies.
Intravenous (IV) Administration
IV administration ensures immediate and complete bioavailability of the compound. A related dual-action cephalosporin, Ro 23-9424, was administered intravenously in pharmacokinetic studies in several animal species.
Protocol for IV Administration in Mice (Tail Vein):
-
Preparation: Dissolve this compound in a sterile, pyrogen-free vehicle suitable for intravenous injection (e.g., sterile saline). The final concentration should be calculated to deliver the desired dose in a volume of 5-10 ml/kg.
-
Animal Restraint: Properly restrain the mouse, for example, using a commercial restraint device.
-
Vein Dilation: Warm the tail using a heat lamp or warm water to dilate the lateral tail veins.
-
Injection: Using a 27-30 gauge needle, carefully insert it into one of the lateral tail veins. Inject the solution slowly over 15-30 seconds.
-
Observation: Monitor the animal for any immediate adverse reactions.
Intraperitoneal (IP) Administration
IP injection is a common route for administering substances to rodents, offering rapid absorption into the systemic circulation.
Protocol for IP Administration in Mice:
-
Preparation: Prepare the this compound solution as described for IV administration. The injection volume should not exceed 10 ml/kg.
-
Animal Restraint: Hold the mouse firmly by the scruff of the neck, allowing the abdomen to be exposed.
-
Injection Site: Tilt the mouse slightly head-down and inject into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
Injection: Use a 25-27 gauge needle and insert it at a 30-45 degree angle. Aspirate briefly to ensure no fluid (urine or blood) is drawn back before injecting the solution.
Subcutaneous (SC) Administration
SC administration provides a slower, more sustained release of the compound compared to IV or IP routes.
Protocol for SC Administration in Mice:
-
Preparation: Prepare the this compound solution. The volume should ideally be between 5-10 ml/kg.
-
Animal Restraint: Grasp the loose skin over the shoulders (scruff) to create a "tent" of skin.
-
Injection: Insert a 25-27 gauge needle into the base of the skin tent, parallel to the spine.
-
Injection: Aspirate to ensure the needle has not entered a blood vessel, then inject the solution.
Quantitative Data (Hypothetical)
The following tables present a hypothetical framework for how quantitative data from this compound efficacy studies could be presented. This is not actual data.
Table 1: Hypothetical Efficacy of this compound in a Murine Sepsis Model
| Treatment Group | Administration Route | Dose (mg/kg) | Survival Rate (%) | Mean Bacterial Load (CFU/mL) in Blood at 24h |
| Vehicle Control | IP | - | 0 | 1 x 10^8 |
| This compound | IP | 10 | 40 | 5 x 10^5 |
| This compound | IP | 25 | 80 | 1 x 10^3 |
| This compound | IV | 10 | 50 | 2 x 10^5 |
| This compound | IV | 25 | 90 | 5 x 10^2 |
Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Infected Mice
| Administration Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg*h/mL) | Half-life (h) |
| IV | 20 | 50 | 0.1 | 75 | 1.5 |
| IP | 20 | 35 | 0.5 | 60 | 1.8 |
| SC | 20 | 20 | 1.0 | 55 | 2.2 |
Mechanism of Action and Signaling Pathways
This compound is a dual-action cephalosporin, meaning it has two primary mechanisms of antibacterial action.
Diagram of this compound Dual-Action Mechanism:
Caption: Dual-action mechanism of this compound targeting both cell wall synthesis and DNA replication.
Signaling Pathways in Bacterial Infection:
Bacterial infections trigger a complex cascade of signaling pathways in the host, primarily aimed at initiating an inflammatory response to clear the pathogen. While the specific host signaling pathways modulated by this compound are not documented, a general overview of key infection-related pathways is provided below.
Diagram of a General Host Inflammatory Signaling Pathway:
References
Application Notes and Protocols for Ro 25-6981 (Formerly misidentified as Ro 25-0534) in In Vivo Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ro 25-6981 is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, exhibiting high affinity for the GluN2B subunit. This compound is a valuable tool in neuroscience research for investigating the role of GluN2B-containing NMDA receptors in various physiological and pathological processes, including synaptic plasticity, learning and memory, neuropathic pain, and ischemic brain injury. These application notes provide detailed protocols for the formulation and in vivo administration of Ro 25-6981, along with an overview of its mechanism of action and relevant signaling pathways.
Data Presentation
Quantitative Data Summary
| Parameter | Value | Species | Administration Route | Reference |
| Effective Dose (Neuropathic Pain) | 30, 100, 300 nmol | Rat | Intrathecal | [1] |
| Effective Dose (Behavioral Studies) | 3, 5, 6, 10 mg/kg | Rat, Mouse | Intraperitoneal (i.p.) | [2][3][4][5] |
| Effective Dose (Anti-seizure) | 1, 3, 10 mg/kg | Rat | Intraperitoneal (i.p.) | [2][6] |
| IC₅₀ (GluN1C/GluN2B) | 0.009 µM | Recombinant | In vitro assay | [4][7] |
| IC₅₀ (GluN1C/GluN2A) | 52 µM | Recombinant | In vitro assay | [4][7] |
Experimental Protocols
Protocol 1: Intraperitoneal (i.p.) Formulation (DMSO/Saline)
This is a commonly used formulation for systemic administration of Ro 25-6981 in rodent behavioral and pharmacokinetic studies.
Materials:
-
Ro 25-6981 maleate salt
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile 0.9% saline solution
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Weighing the Compound: Accurately weigh the desired amount of Ro 25-6981 maleate salt in a sterile microcentrifuge tube.
-
Initial Solubilization in DMSO: Add a small volume of 100% DMSO to the Ro 25-6981. A common starting point is to create a concentrated stock solution (e.g., 10-50 mg/mL). Vortex thoroughly until the compound is completely dissolved. Gentle warming or brief sonication can be used to aid dissolution if precipitation occurs.[8][9]
-
Dilution with Saline: Prepare the final injection solution by diluting the DMSO stock solution with sterile 0.9% saline. A common vehicle composition is 1 part DMSO to 2 parts 0.9% saline.[4] For example, to prepare 1 mL of a vehicle with a 1:2 DMSO:saline ratio, add 333 µL of the Ro 25-6981 DMSO stock to 667 µL of sterile saline.
-
Final Concentration and Dosing: Adjust the initial concentration of the DMSO stock and the dilution factor to achieve the desired final concentration for injection. The final injection volume for intraperitoneal administration in rodents is typically 1-10 mL/kg.
-
Administration: Administer the freshly prepared solution to the animal via intraperitoneal injection.
Note: The final concentration of DMSO in the injected solution should be kept as low as possible to avoid potential toxicity. It is recommended to run a vehicle-only control group in all experiments.
Protocol 2: Intrathecal (i.t.) Formulation (DMSO)
This protocol is suitable for direct administration of Ro 25-6981 to the spinal cord, often used in pain research.
Materials:
-
Ro 25-6981
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Hamilton syringe
Procedure:
-
Weighing and Dissolving: Weigh the required amount of Ro 25-6981 and dissolve it directly in 100% sterile DMSO to the desired final concentration.[1]
-
Volume for Injection: For intrathecal injections in rats, the volume is typically small, around 10 µL.[1]
-
Administration: Administer the solution slowly using a Hamilton syringe and appropriate intrathecal cannulation techniques.
Note: Due to the high concentration of DMSO, it is crucial to use a very small injection volume and to have a vehicle control group (100% DMSO).
Signaling Pathways and Experimental Workflows
Ro 25-6981 Mechanism of Action
Ro 25-6981 selectively blocks the ion channel of NMDA receptors that contain the GluN2B subunit. In the central nervous system, NMDA receptors are ligand-gated ion channels activated by glutamate and a co-agonist (glycine or D-serine). Upon activation, the channel opens, allowing for the influx of Ca²⁺ ions. This calcium influx is a critical second messenger that triggers a cascade of downstream signaling events.
By blocking GluN2B-containing NMDA receptors, Ro 25-6981 inhibits this calcium influx and modulates the activity of calcium-dependent enzymes and transcription factors. One of the key downstream pathways affected is the interaction with Postsynaptic Density protein 95 (PSD-95) and the subsequent activation of cAMP response element-binding protein (CREB).
Caption: Ro 25-6981 blocks GluN2B-containing NMDA receptors, inhibiting Ca²⁺ influx and downstream signaling.
Experimental Workflow for In Vivo Behavioral Studies
The following diagram outlines a typical workflow for investigating the effects of Ro 25-6981 on animal behavior.
Caption: A standard workflow for in vivo behavioral experiments using Ro 25-6981.
References
- 1. N-methyl D-aspartate receptor subtype 2B antagonist, Ro 25-6981, attenuates neuropathic pain by inhibiting postsynaptic density 95 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The GluN2B-Selective Antagonist Ro 25-6981 Is Effective against PTZ-Induced Seizures and Safe for Further Development in Infantile Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. pnas.org [pnas.org]
- 6. d-nb.info [d-nb.info]
- 7. Upregulation of Forebrain NMDA NR2B Receptors Contributes to Behavioral Sensitization after Inflammation | Journal of Neuroscience [jneurosci.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for In Vitro Synergy Testing of Ro 25-0534 with Other Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 25-0534 is a novel dual-action antimicrobial agent that combines a catechol cephalosporin and ciprofloxacin through a tertiary amine linkage.[1][2] This unique structure allows it to target two critical bacterial processes simultaneously: cell wall synthesis, via the cephalosporin moiety, and DNA replication, through the inhibition of DNA gyrase by the ciprofloxacin component.[2] In vitro studies have demonstrated its broad-spectrum activity against a variety of Gram-positive and Gram-negative bacteria.[1][3][4]
The intrinsic dual-targeting nature of this compound suggests an inherent synergistic activity. However, in the face of increasing antimicrobial resistance, evaluating the potential for synergy between this compound and other classes of antibiotics is a critical area of research. Such combinations could potentially broaden the spectrum of activity, overcome resistance mechanisms, and reduce the selective pressure for the emergence of resistant strains.
These application notes provide detailed protocols for assessing the in vitro synergistic activity of this compound with other antibiotics using standard laboratory methods, including the checkerboard assay, time-kill assay, and the E-test method.[5][6][7]
Data Presentation
Effective evaluation of antimicrobial synergy requires precise and clearly presented data. The following tables provide a template for summarizing the minimal inhibitory concentration (MIC) data for this compound and a hypothetical partner antibiotic, as well as the results from a checkerboard synergy study.
Table 1: In Vitro Activity of this compound Against Various Bacterial Species
| Bacterial Species | MIC90 (µg/mL) |
| Enterobacteriaceae | 0.06 - 2 |
| Oxacillin-susceptible Staphylococci | 1 - 2 |
| Beta-hemolytic Streptococci | 1 - 2 |
| Penicillin-susceptible Pneumococci | 1 - 2 |
| Haemophilus influenzae | 0.25 - 0.5 |
| Moraxella catarrhalis | 0.5 |
| Pseudomonas aeruginosa | 2 - 4 |
| Acinetobacter spp. | 2 - 4 |
| Xanthomonas maltophilia | 2 - 4 |
Data sourced from Jones RN, Sanchez ML. Diagn Microbiol Infect Dis. 1994 Jan;18(1):61-8.[1][4]
Table 2: Example of Checkerboard Assay Data for this compound and Antibiotic X against a Bacterial Isolate
| This compound Conc. (µg/mL) | Antibiotic X Conc. (µg/mL) | Growth (+/-) |
| 2 (MIC) | 0 | + |
| 1 | 0 | + |
| 0.5 | 0 | + |
| 0.25 | 0 | + |
| 0 | 4 (MIC) | + |
| 0 | 2 | + |
| 0 | 1 | + |
| 0 | 0.5 | + |
| 1 | 2 | + |
| 0.5 | 1 | - |
| 0.25 | 0.5 | - |
Table 3: Interpretation of Fractional Inhibitory Concentration (FIC) Index
| FIC Index (ΣFIC) | Interpretation |
| ≤ 0.5 | Synergy |
| > 0.5 to 4 | Indifference (Additive) |
| > 4 | Antagonism |
Experimental Protocols
Checkerboard Assay
The checkerboard assay is a widely used method to assess the in vitro interaction of two antimicrobial agents.[5][6][8]
Materials:
-
This compound
-
Second antibiotic of interest
-
Appropriate bacterial strains
-
Mueller-Hinton broth (MHB) or other suitable growth medium
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Prepare bacterial inoculum: Culture the test organism overnight and dilute to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
Prepare antibiotic dilutions: Create a series of two-fold dilutions of this compound and the second antibiotic in MHB.
-
Set up the checkerboard plate:
-
Along the x-axis of a 96-well plate, add increasing concentrations of this compound.
-
Along the y-axis, add increasing concentrations of the second antibiotic.
-
The resulting matrix will contain various combinations of the two drugs.
-
Include wells with each drug alone to determine the MIC of each agent individually.
-
Also include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
-
Inoculate the plate: Add the prepared bacterial inoculum to each well (except the sterility control).
-
Incubate: Incubate the plate at 35-37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the antibiotic(s) that completely inhibits visible growth.
-
Calculate the Fractional Inhibitory Concentration (FIC) Index:
-
FIC of this compound = MIC of this compound in combination / MIC of this compound alone
-
FIC of the second antibiotic = MIC of the second antibiotic in combination / MIC of the second antibiotic alone
-
ΣFIC = FIC of this compound + FIC of the second antibiotic
-
Interpretation: Use Table 3 to interpret the ΣFIC value.
Time-Kill Assay
The time-kill assay provides information on the bactericidal or bacteriostatic activity of antimicrobial combinations over time.[5][6]
Materials:
-
This compound
-
Second antibiotic of interest
-
Appropriate bacterial strains
-
Mueller-Hinton broth (MHB)
-
Culture tubes or flasks
-
Apparatus for serial dilutions and plating
Procedure:
-
Prepare bacterial inoculum: Prepare a starting inoculum of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.
-
Set up test conditions: Prepare tubes with:
-
Growth control (no antibiotic)
-
This compound alone (at a clinically relevant concentration, e.g., MIC)
-
Second antibiotic alone (at a clinically relevant concentration)
-
Combination of this compound and the second antibiotic
-
-
Incubate and sample: Incubate the tubes at 35-37°C with shaking. At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), remove aliquots from each tube.
-
Determine viable counts: Perform serial dilutions of the aliquots and plate onto appropriate agar plates to determine the number of viable bacteria (CFU/mL).
-
Plot the data: Plot the log10 CFU/mL versus time for each condition.
Interpretation:
-
Synergy: A ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.
-
Indifference: A < 2-log10 but > 1-log10 decrease in CFU/mL by the combination compared with the most active single agent.
-
Antagonism: A ≥ 1-log10 increase in CFU/mL at 24 hours by the combination compared with the most active single agent.
E-test Synergy Method
The E-test provides a simpler method for determining synergy.[5][6][9]
Materials:
-
This compound E-test strips (if available) or standard ciprofloxacin and a cephalosporin E-test strip.
-
E-test strips for the second antibiotic.
-
Appropriate bacterial strains.
-
Mueller-Hinton agar (MHA) plates.
Procedure:
-
Prepare bacterial lawn: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and swab it evenly onto the surface of an MHA plate.
-
Apply E-test strips:
-
Place the E-test strip for the first antibiotic on the agar surface.
-
Place the E-test strip for the second antibiotic at a 90° angle to the first, with the MIC scales intersecting at the respective MIC values of each drug alone.
-
-
Incubate: Incubate the plate at 35-37°C for 18-24 hours.
-
Read the results: Observe the zone of inhibition. The intersection of the ellipse of inhibition with each E-test strip gives the MIC of that drug in the presence of the other.
-
Calculate FIC Index: Calculate the ΣFIC as described for the checkerboard assay.
Visualizations
Caption: Workflow for in vitro antibiotic synergy testing.
Caption: Dual mechanism of action of this compound.
References
- 1. Antimicrobial activity of a new antipseudomonal dual-action drug, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. RO-250534 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of three different in vitro methods of detecting synergy: time-kill, checkerboard, and E test - PMC [pmc.ncbi.nlm.nih.gov]
- 6. When Does 2 Plus 2 Equal 5? A Review of Antimicrobial Synergy Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 9. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Overcoming Ro 25-0534 solubility issues in culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ro 25-0534. Our goal is to help you overcome common challenges, particularly those related to solubility in culture media, ensuring the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel, dual-action antimicrobial agent.[1] It is a tertiary amine-linked combination of a catechol cephalosporin and the fluoroquinolone antibiotic, ciprofloxacin.[1] Its mechanism of action is twofold:
-
Cephalosporin Moiety: Like other β-lactam antibiotics, the cephalosporin component of this compound inhibits the synthesis of the bacterial cell wall.[2][3][4] It achieves this by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[3][4] This disruption leads to a weakened cell wall and ultimately bacterial cell lysis.
-
Ciprofloxacin Moiety: The ciprofloxacin component acts by inhibiting bacterial DNA replication. It targets DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes crucial for DNA supercoiling, replication, and repair. By inhibiting these enzymes, ciprofloxacin prevents the bacterial cell from replicating its genetic material, leading to cell death.
Q2: I am having trouble dissolving this compound in DMSO. Some sources say it's soluble, while others say it's not. What should I do?
A2: There is conflicting information regarding the solubility of this compound in DMSO. However, one supplier indicates that it is soluble in DMSO at concentrations of 100 mg/mL or higher.[5][6] The discrepancy may be due to the hygroscopic nature of DMSO (its tendency to absorb moisture from the air).[5][6]
Troubleshooting Steps:
-
Use fresh, anhydrous DMSO: Always use a newly opened bottle of anhydrous, high-purity DMSO to prepare your stock solution.
-
Proper Storage: Store DMSO in a tightly sealed container in a dry environment to prevent water absorption.
-
Gentle Warming: If solubility issues persist, you can try gently warming the solution (e.g., in a 37°C water bath) and vortexing.
Q3: My this compound precipitates when I add it to my cell culture medium. How can I prevent this?
A3: Precipitation upon addition to aqueous solutions like cell culture media is a common issue with hydrophobic compounds. This is because the compound, which is stable in a high concentration of an organic solvent like DMSO, crashes out of solution when diluted into the aqueous environment of the media.
Troubleshooting Steps:
-
Lower the Final Concentration: The most straightforward approach is to use a lower final concentration of this compound in your experiment.
-
Serial Dilutions: Instead of adding a small volume of highly concentrated stock directly to your media, perform serial dilutions in your culture medium. This gradual decrease in solvent concentration can help maintain solubility.
-
Increase the Serum Concentration: If your experimental design allows, increasing the percentage of fetal bovine serum (FBS) in your culture medium can sometimes help to solubilize hydrophobic compounds due to the presence of proteins and lipids.
-
Use of Co-solvents or Surfactants: For particularly challenging cases, the use of a small, non-toxic amount of a co-solvent or surfactant can be considered. However, it is crucial to first test the effect of these additives on your specific cell line to ensure they do not interfere with your experimental outcomes.
Troubleshooting Guide
This guide provides a systematic approach to addressing solubility issues with this compound in culture media.
Problem: Precipitate forms immediately upon adding this compound stock solution to the culture medium.
| Potential Cause | Recommended Solution |
| High Final Concentration | Decrease the final working concentration of this compound. |
| Rapid Solvent Change | Perform a stepwise dilution of the DMSO stock into the culture medium. |
| Low Media Volume | Add the this compound stock to a larger volume of media to allow for better dispersion. |
| Temperature Shock | Ensure both the this compound stock and the culture medium are at the same temperature before mixing. |
Problem: The culture medium becomes cloudy over time after the addition of this compound.
| Potential Cause | Recommended Solution |
| Compound Instability | The compound may be degrading in the culture medium over time.[7] Consider reducing the incubation time or refreshing the medium with freshly prepared this compound solution at intervals. |
| Interaction with Media Components | Certain components of the culture medium may be interacting with this compound, leading to precipitation.[8] If possible, try a different formulation of culture medium. |
| pH Changes | Changes in the pH of the culture medium during incubation can affect the solubility of the compound. Ensure your incubator's CO2 levels are stable and the medium is adequately buffered. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Allow the this compound vial and the anhydrous DMSO to come to room temperature.
-
Weigh out the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. The exact volume will depend on the molecular weight of your specific batch of this compound.
-
Vortex the solution until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Quantitative Data for Stock Solution Preparation:
| Concentration | Solvent | Mass (1 mg) | Mass (5 mg) | Mass (10 mg) |
| 1 mM | DMSO | 1.0538 mL | 5.2690 mL | 10.5380 mL |
| 5 mM | DMSO | 0.2108 mL | 1.0538 mL | 2.1076 mL |
| 10 mM | DMSO | 0.1054 mL | 0.5269 mL | 1.0538 mL |
Table based on a molecular weight of 948.95 g/mol .[5][6]
Protocol 2: Dilution of this compound into Culture Medium
This protocol provides a method for diluting the DMSO stock solution into the final culture medium to minimize precipitation.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed, sterile cell culture medium
-
Sterile conical tubes or multi-well plates
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform a serial dilution of the stock solution in pre-warmed culture medium. For example, to achieve a final concentration of 10 µM: a. Prepare an intermediate dilution by adding 1 µL of the 10 mM stock to 99 µL of culture medium to get a 100 µM solution. Mix well by gentle pipetting. b. Add 100 µL of the 100 µM intermediate dilution to 900 µL of culture medium in your experimental vessel to reach the final 10 µM concentration.
-
Gently swirl the culture vessel to ensure even distribution of the compound.
-
Visually inspect the medium under a microscope for any signs of precipitation immediately after addition and before placing it in the incubator.
Visualizations
Caption: Experimental workflow for preparing and using this compound.
Caption: Dual mechanism of action of this compound.
References
- 1. Antimicrobial activity of a new antipseudomonal dual-action drug, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cephalosporins - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 3. urology-textbook.com [urology-textbook.com]
- 4. Cephalosporins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Limited stability in cell culture medium and hydrogen peroxide formation affect the growth inhibitory properties of delphinidin and its degradation product gallic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Ro 25-0534 stability in different buffer solutions
Welcome to the technical support center for Ro 25-0534. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, handling, and experimental use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a dual-action antimicrobial agent. It belongs to a class of compounds that conjugate a cephalosporin antibiotic with a fluoroquinolone antibiotic. This unique structure allows it to target two essential bacterial processes simultaneously:
-
Cell Wall Synthesis Inhibition: The cephalosporin component of this compound inhibits peptidoglycan synthesis, a critical process for maintaining the integrity of the bacterial cell wall. This disruption leads to cell lysis and death.
-
DNA Gyrase Inhibition: The fluoroquinolone moiety targets and inhibits DNA gyrase (and topoisomerase IV), enzymes essential for bacterial DNA replication, transcription, and repair. This leads to the cessation of DNA synthesis and ultimately, bacterial cell death.
Q2: What are the general recommendations for storing this compound?
For long-term storage, it is recommended to store this compound as a solid at -20°C or -80°C, protected from light and moisture. For short-term storage of stock solutions, aliquots can be stored at -20°C. Repeated freeze-thaw cycles should be avoided to maintain the integrity of the compound.
Q3: How should I prepare a stock solution of this compound?
This compound is sparingly soluble in aqueous buffers. A common practice is to first dissolve the compound in an organic solvent such as dimethyl sulfoxide (DMSO) to create a concentrated stock solution. This stock solution can then be further diluted with the desired aqueous buffer or cell culture medium to the final working concentration. Ensure that the final concentration of the organic solvent is compatible with your experimental system and does not exceed a level that could cause toxicity or other confounding effects (typically <0.5% v/v).
Q4: In which buffer solutions is this compound expected to be most stable?
While specific quantitative stability data for this compound in various buffers is not extensively published, general knowledge of cephalosporin and fluoroquinolone stability can provide guidance. Cephalosporins are susceptible to hydrolysis, a process that is significantly influenced by pH and temperature. Generally, neutral to slightly acidic conditions (pH 4-7) are favored for the stability of the β-lactam ring of cephalosporins.[1] Both acidic and alkaline conditions can accelerate degradation.[2] Fluoroquinolones are generally more stable across a wider pH range but can be susceptible to photodegradation.[3]
For experimental purposes, it is advisable to prepare fresh dilutions of this compound in your chosen buffer immediately before use. If short-term storage of a working solution is necessary, it should be kept on ice and protected from light.
Troubleshooting Guides
Issue 1: Inconsistent or No Antimicrobial Activity Observed
| Possible Cause | Troubleshooting Step |
| Degradation of this compound | - Prepare fresh stock solutions in a suitable organic solvent like DMSO. - Aliquot stock solutions to minimize freeze-thaw cycles. - Prepare working dilutions in your experimental buffer or medium immediately before each experiment. - Protect all solutions from light. |
| Incorrect Concentration | - Verify the initial weighing of the compound and the calculations for your stock and working solutions. - Consider performing a concentration verification of your stock solution using a spectrophotometer if a reference spectrum is available. |
| Bacterial Resistance | - Ensure the bacterial strain you are using is susceptible to both cephalosporins and fluoroquinolones. - Consider the possibility of β-lactamase production by your bacterial strain, which can inactivate the cephalosporin moiety. |
| Assay Conditions | - Optimize the incubation time and temperature for your specific assay and bacterial strain. - Ensure the pH of your medium is within a range that supports both bacterial growth and compound stability. |
Issue 2: High Background or Off-Target Effects in Cell-Based Assays
| Possible Cause | Troubleshooting Step |
| Solvent Toxicity | - Ensure the final concentration of the organic solvent (e.g., DMSO) is below the tolerance level of your cells (typically <0.5%). - Include a vehicle control (medium with the same concentration of solvent) in your experiments to assess the effect of the solvent alone. |
| Compound Precipitation | - Visually inspect your working solutions for any signs of precipitation. - If precipitation occurs, you may need to lower the final concentration or adjust the solvent system. |
| Cell Line Sensitivity | - Different cell lines can have varying sensitivities to antimicrobial agents. - Perform a dose-response curve to determine the optimal concentration range for your specific cell line. |
Data Presentation
Table 1: Predicted Stability of β-Lactam Antibiotics under Various Conditions
| Buffer System | pH Range | Temperature | Predicted Stability | Notes |
| Citrate Buffer | 4.0 - 6.0 | 4°C | Good | Slightly acidic pH generally favors β-lactam ring stability. |
| 25°C | Moderate | Increased temperature will accelerate hydrolysis. | ||
| Phosphate Buffer | 6.0 - 8.0 | 4°C | Moderate | Near-neutral pH can still lead to gradual hydrolysis. |
| 25°C | Poor to Moderate | Hydrolysis rate increases at neutral and slightly alkaline pH.[2] | ||
| Tris Buffer | 7.5 - 9.0 | 4°C | Poor to Moderate | Alkaline pH significantly accelerates β-lactam degradation. |
| 25°C | Poor | Not recommended for prolonged storage of working solutions. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Equilibrate the vial of solid this compound to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound in a sterile environment.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex briefly until the solid is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
-
Protocol 2: General Procedure for Antimicrobial Susceptibility Testing (Broth Microdilution)
-
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Bacterial strain of interest
-
Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)
-
Sterile 96-well microtiter plates
-
Incubator
-
-
Procedure:
-
Prepare a bacterial inoculum to a standardized concentration (e.g., 0.5 McFarland standard).
-
Prepare serial dilutions of the this compound working solution in the growth medium in the 96-well plate. Remember to include a vehicle control (medium with DMSO) and a growth control (medium with bacteria only).
-
Inoculate each well (except for the sterility control) with the bacterial suspension.
-
Incubate the plate at the optimal temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.
-
Determine the Minimum Inhibitory Concentration (MIC) by visually inspecting for the lowest concentration of this compound that inhibits visible bacterial growth.
-
Visualizations
Caption: Experimental workflow for preparing and using this compound.
Caption: Dual mechanism of action of this compound.
References
- 1. Degradation kinetics and mechanisms of a new cephalosporin, cefixime, in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pH and temperature effects on the hydrolysis of three β-lactam antibiotics: ampicillin, cefalotin and cefoxitin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Photochemical behavior of sitafloxacin, fluoroquinolone antibiotic, in an aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Bacterial Resistance to Ro 25-0534
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ro 25-0534. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common experimental challenges in studying bacterial resistance to this dual-action antimicrobial agent.
This compound at a Glance: this compound is a novel antibiotic that combines a catechol cephalosporin with ciprofloxacin, a fluoroquinolone.[1][2] This dual-action design targets two distinct bacterial processes: cell wall synthesis (via the cephalosporin component) and DNA replication (via the ciprofloxacin component). Understanding the mechanisms by which bacteria develop resistance to this compound is crucial for its effective development and clinical application.
Frequently Asked Questions (FAQs)
Q1: What are the expected primary mechanisms of bacterial resistance to this compound?
A1: Given that this compound is a combination of a cephalosporin and a fluoroquinolone, resistance is expected to arise from mechanisms affecting either or both components. These include:
-
Enzymatic Degradation: Production of β-lactamase enzymes that hydrolyze the cephalosporin component, rendering it inactive.[3]
-
Target Site Modification:
-
Alterations in Penicillin-Binding Proteins (PBPs), the target of the cephalosporin component, which reduce binding affinity.[3]
-
Mutations in the quinolone resistance-determining regions (QRDRs) of the gyrA, gyrB, parC, and parE genes, which encode for DNA gyrase and topoisomerase IV, the targets of ciprofloxacin.[4][5][6][7]
-
-
Reduced Drug Accumulation:
-
Decreased permeability of the outer membrane due to porin modifications, which can limit the entry of both components.
-
Overexpression of efflux pumps that actively transport the antibiotic out of the bacterial cell.[8]
-
Q2: Which bacterial species have shown intrinsic or acquired resistance to this compound?
A2: Studies have shown that while this compound is active against a broad range of bacteria, some species exhibit notable resistance. For instance, Enterococci and Bacteroides fragilis have been reported as resistant.[1]
Q3: How can I determine if resistance in my bacterial isolate is due to the cephalosporin or the ciprofloxacin component?
A3: You can perform susceptibility testing with the individual components (a relevant cephalosporin and ciprofloxacin) alongside this compound. If the isolate is resistant to the cephalosporin but susceptible to ciprofloxacin, it is likely that a mechanism like β-lactamase production is the primary driver of resistance. Conversely, resistance to ciprofloxacin but susceptibility to the cephalosporin would point towards target modifications in DNA gyrase or topoisomerase IV. Resistance to both individual components and this compound suggests either multiple resistance mechanisms or a general mechanism like an efflux pump.
Troubleshooting Experimental Assays
This section provides guidance on common issues encountered during in vitro testing of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent MIC values for this compound | 1. Inoculum density is not standardized. 2. Contamination of the bacterial culture. 3. Instability of the this compound solution. 4. Variation in incubation time or temperature. | 1. Ensure the inoculum is standardized to a 0.5 McFarland turbidity standard. 2. Perform a purity plate to check for contamination. 3. Prepare fresh solutions of this compound for each experiment. 4. Strictly adhere to the recommended incubation conditions (e.g., 35°C ± 2°C for 18-24 hours).[9] |
| No zone of inhibition in a Kirby-Bauer disk diffusion assay, even with a known susceptible strain. | 1. The antibiotic disks have lost potency. 2. The agar depth is incorrect. 3. The inoculum is too dense. | 1. Use new, properly stored antibiotic disks and include a quality control strain with known susceptibility. 2. Ensure the Mueller-Hinton agar has a depth of 4 mm.[10] 3. Standardize the inoculum to a 0.5 McFarland standard. |
| Unexpectedly high resistance levels in a previously susceptible strain. | 1. Spontaneous mutation leading to resistance. 2. Acquisition of resistance genes via horizontal gene transfer. 3. Experimental error (e.g., incorrect antibiotic concentration). | 1. Re-sequence the target genes (gyrA, parC, etc.) to check for mutations. 2. Screen for plasmids carrying resistance genes. 3. Verify the concentration of your this compound stock solution. |
| Difficulty interpreting synergistic or antagonistic effects with other antibiotics. | The dual-action nature of this compound can complicate checkerboard assays. | Perform time-kill assays to better understand the bactericidal or bacteriostatic interactions over time. |
Quantitative Data Summary
The following table summarizes the Minimum Inhibitory Concentration (MIC) data for this compound against various bacterial species. The MIC90 represents the concentration at which 90% of the tested isolates were inhibited.
| Bacterial Species | MIC90 (µg/mL) |
| Enterobacteriaceae | 0.06 - 2 |
| Oxacillin-susceptible staphylococci | 1 - 2 |
| β-hemolytic streptococci | 1 - 2 |
| Penicillin-susceptible pneumococci | 1 - 2 |
| Haemophilus influenzae | 0.25 - 0.5 |
| Moraxella catarrhalis | 0.5 |
| Nonenteric Gram-negative bacilli (e.g., Pseudomonas aeruginosa, Acinetobacter spp.) | 2 - 4 |
| Enterococci | Resistant |
| Bacteroides fragilis | Resistant |
Data sourced from Jones RN, Sanchez ML. (1994). Antimicrobial activity of a new antipseudomonal dual-action drug, this compound. Diagn Microbiol Infect Dis, 18(1), 61-8.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol determines the lowest concentration of this compound that inhibits the visible growth of a bacterium.
Materials:
-
This compound stock solution
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Incubator (35°C ± 2°C)
Procedure:
-
Prepare serial two-fold dilutions of this compound in CAMHB in the wells of a 96-well plate.
-
Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Add the diluted bacterial suspension to each well containing the antibiotic dilutions.
-
Include a growth control well (bacteria without antibiotic) and a sterility control well (broth only).
-
Incubate the plate at 35°C ± 2°C for 18-24 hours.
-
The MIC is the lowest concentration of this compound that shows no visible bacterial growth.[11]
Kirby-Bauer Disk Diffusion Susceptibility Test
This method assesses the susceptibility of a bacterial isolate to this compound by measuring the zone of growth inhibition around a drug-impregnated disk.
Materials:
-
This compound antibiotic disks
-
Mueller-Hinton agar plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Sterile cotton swabs
-
Incubator (35°C ± 2°C)
-
Metric ruler or calipers
Procedure:
-
Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton agar plate with the standardized bacterial suspension.[10]
-
Allow the plate to dry for a few minutes.
-
Aseptically place a this compound disk onto the center of the inoculated plate.
-
Incubate the plate at 35°C ± 2°C for 18-24 hours.[9]
-
Measure the diameter of the zone of inhibition in millimeters.[12]
-
Interpret the results as susceptible, intermediate, or resistant based on established clinical breakpoint guidelines.
β-Lactamase Activity Assay
This assay detects the presence of β-lactamase enzymes, a potential mechanism of resistance to the cephalosporin component of this compound.
Materials:
-
Nitrocefin (a chromogenic cephalosporin)
-
Bacterial cell lysate
-
Assay buffer (e.g., phosphate buffer, pH 7.0)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a bacterial cell lysate from the isolate of interest.
-
In a microplate well or cuvette, add the bacterial lysate to the assay buffer.
-
Initiate the reaction by adding nitrocefin.
-
Monitor the change in absorbance at 490 nm over time. Hydrolysis of nitrocefin by β-lactamase results in a color change from yellow to red.[13][14]
-
The rate of color change is proportional to the β-lactamase activity.
Visualizing Mechanisms of Resistance
The following diagrams illustrate the key pathways of bacterial resistance to this compound.
Caption: Overview of bacterial resistance mechanisms against the dual-action antibiotic this compound.
Caption: A logical workflow for investigating bacterial resistance to this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Studies on New Catechol Containing Cephalosporins [jstage.jst.go.jp]
- 3. Mechanisms of resistance to cephalosporin antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DNA Gyrase and Topoisomerase IV Mutations Associated with Fluoroquinolone Resistance in Proteus mirabilis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. brieflands.com [brieflands.com]
- 6. DNA gyrase and topoisomerase IV mutations associated with fluoroquinolone resistance in Proteus mirabilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. asm.org [asm.org]
- 10. microbenotes.com [microbenotes.com]
- 11. microbiologyclass.net [microbiologyclass.net]
- 12. bio.libretexts.org [bio.libretexts.org]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. β-lactamase Activity Assay - Creative Biolabs [creative-biolabs.com]
Technical Support Center: Ro 25-0534 In Vivo Efficacy Studies
This technical support center provides guidance and answers to frequently asked questions for researchers utilizing Ro 25-0534 in in vivo efficacy studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a dual-action antimicrobial agent. It combines a cephalosporin antibiotic with a ciprofloxacin moiety, creating a molecule with two distinct mechanisms of action.[1] The cephalosporin component inhibits the synthesis of the bacterial cell wall, while the ciprofloxacin component targets bacterial DNA gyrase, an enzyme essential for DNA replication. This dual action may offer a broader spectrum of activity and potentially reduce the development of resistance.
Q2: What is the antimicrobial spectrum of this compound?
In vitro studies have shown that this compound is active against a range of Gram-negative and Gram-positive bacteria. It has demonstrated potent activity against members of the Enterobacteriaceae family and Pseudomonas aeruginosa.[1]
Q3: What are the potential advantages of the catechol moiety in this compound?
The catechol group in this compound is believed to act as a siderophore. This allows the molecule to utilize bacterial iron uptake systems to penetrate the outer membrane of Gram-negative bacteria, such as P. aeruginosa, potentially leading to increased intracellular concentrations of the drug and enhanced antimicrobial efficacy.
Q4: Are there established in vivo dosages for this compound?
Specific, publicly available in vivo efficacy studies detailing established dosages for this compound are limited. However, studies on similar dual-action cephalosporins, such as Ro 23-9424, have utilized intravenous doses of 20 mg/kg in various animal models, including mice, rats, dogs, and baboons. This information may serve as a starting point for dose-ranging studies with this compound.
Q5: What administration routes are suitable for this compound in animal studies?
Based on studies with related compounds, intravenous (IV) administration is a common route for assessing the efficacy of cephalosporins in systemic infection models. Other potential routes, such as intraperitoneal (IP) or subcutaneous (SC), may also be considered depending on the experimental design and pharmacokinetic properties of the compound. Oral administration of a related compound was found to have low bioavailability.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor in vivo efficacy despite in vitro activity | - Suboptimal dosage: The administered dose may be too low to achieve therapeutic concentrations at the site of infection.- Pharmacokinetic issues: The compound may be rapidly cleared, have poor tissue penetration, or low bioavailability via the chosen administration route.- Inoculum effect: The bacterial load in the in vivo model may be too high for the antibiotic to be effective. | - Conduct a dose-ranging study to determine the optimal therapeutic dose.- Perform pharmacokinetic studies to assess drug exposure (AUC, Cmax, half-life). Consider alternative administration routes or dosing schedules.- Evaluate the efficacy against different bacterial inoculums to understand the impact of bacterial density. |
| Adverse effects observed in animals (e.g., lethargy, weight loss) | - Toxicity: The compound may exhibit dose-dependent toxicity.- Vehicle effects: The formulation vehicle may be causing adverse reactions.- Infection-related morbidity: The severity of the infection itself may be causing the observed symptoms. | - Include a toxicity evaluation arm in your study with uninfected animals receiving the compound.- Run a vehicle control group to assess the effects of the formulation components.- Closely monitor and record clinical signs in all groups to differentiate between drug- and infection-related effects. |
| Precipitation of the compound during formulation | - Poor solubility: this compound may have limited solubility in common aqueous vehicles.- Incorrect pH: The pH of the vehicle may not be optimal for solubility. | - Test a range of biocompatible co-solvents and excipients to improve solubility. A formulation used for a similar experimental compound included 5% N,N-dimethylacetamide, 60% PEG300, and 35% dextrose in water.- Adjust the pH of the formulation within a physiologically acceptable range to enhance solubility. |
| Neurotoxicity (e.g., seizures, tremors) | - Cephalosporin-class effect: Cephalosporins, as a class, have been associated with neurotoxicity, particularly at high doses or in cases of renal impairment. | - Carefully observe animals for any neurological signs.- If neurotoxicity is suspected, consider reducing the dose or discontinuing treatment.- Ensure the animal model has normal renal function, as impaired kidney function can lead to drug accumulation. |
Data Presentation
Table 1: In Vitro Activity of this compound Against Selected Bacterial Isolates
| Bacterial Species | Number of Isolates | MIC90 (µg/mL) |
| Enterobacteriaceae | Not Specified | 0.06 - 2 |
| Pseudomonas aeruginosa | Not Specified | 2 - 4 |
| Oxacillin-susceptible Staphylococci | Not Specified | 1 - 2 |
| Beta-hemolytic Streptococci | Not Specified | 1 - 2 |
| Penicillin-susceptible Pneumococci | Not Specified | 1 - 2 |
| Haemophilus influenzae | Not Specified | 0.25 - 0.5 |
| Moraxella catarrhalis | Not Specified | 0.5 |
| (Data summarized from Jones and Sanchez, 1994) |
Experimental Protocols
Note: The following protocol is an example based on in vivo studies of similar dual-action cephalosporins and should be adapted and optimized for this compound.
Exemplar Protocol: Murine Systemic Infection Model
-
Animal Model: Female BALB/c mice (6-8 weeks old).
-
Bacterial Strain: A clinically relevant strain of Pseudomonas aeruginosa with a known MIC to this compound.
-
Infection:
-
Culture P. aeruginosa to mid-logarithmic phase.
-
Wash and dilute the bacterial suspension in sterile saline.
-
Induce a systemic infection by intraperitoneal (IP) injection of an appropriate bacterial inoculum (e.g., 1 x 107 CFU/mouse). The inoculum size should be predetermined to cause a lethal infection in untreated animals within 24-48 hours.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound.
-
For administration, dilute the stock solution in a suitable vehicle (e.g., sterile saline or a formulation vehicle tested for tolerability).
-
-
Treatment:
-
Initiate treatment at a defined time point post-infection (e.g., 1 hour).
-
Administer this compound via intravenous (IV) or intraperitoneal (IP) injection.
-
Include multiple dosage groups (e.g., 10, 20, 40 mg/kg) to assess dose-response.
-
Include a vehicle control group and a positive control group (an antibiotic with known efficacy against the bacterial strain).
-
-
Efficacy Endpoints:
-
Survival: Monitor animal survival for a defined period (e.g., 7 days).
-
Bacterial Load: At specific time points post-treatment, euthanize a subset of animals and collect blood and/or organs (e.g., spleen, liver) for bacterial enumeration (CFU counts).
-
-
Data Analysis:
-
Compare survival rates between treatment groups using Kaplan-Meier survival analysis.
-
Compare bacterial loads between groups using appropriate statistical tests (e.g., t-test or ANOVA).
-
Mandatory Visualizations
Caption: Dual-action mechanism of this compound targeting bacterial cell wall and DNA synthesis.
Caption: General workflow for an in vivo efficacy study of this compound in a murine infection model.
References
Troubleshooting inconsistent results in Ro 25-0534 MIC assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ro 25-0534 Minimum Inhibitory Concentration (MIC) assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a dual-action antimicrobial agent. It is a tertiary amine-linked combination of a catechol-containing cephalosporin and the fluoroquinolone, ciprofloxacin.[1] Its mechanism of action is twofold:
-
Cephalosporin component: This portion of the molecule inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). This disruption of peptidoglycan formation leads to cell lysis and death.
-
Ciprofloxacin component: This fluoroquinolone component inhibits bacterial DNA gyrase (topoisomerase II) and topoisomerase IV.[1] These enzymes are essential for DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, ciprofloxacin blocks bacterial cell division.
Q2: What is the typical antibacterial spectrum of this compound?
This compound has demonstrated activity against a range of Gram-positive and Gram-negative bacteria. It is notably active against Enterobacteriaceae, oxacillin-susceptible staphylococci, β-hemolytic streptococci, and penicillin-susceptible pneumococci. It also shows activity against Haemophilus influenzae, Moraxella catarrhalis, and nonenteric Gram-negative bacilli such as Pseudomonas aeruginosa. However, enterococci and Bacteroides fragilis have been reported to be resistant.[1]
Q3: We are observing inconsistent MIC values between replicates. What are the potential causes?
Inconsistent MIC results can stem from several factors in the experimental setup. These can include:
-
Inoculum Preparation: An incorrect inoculum density is a common source of variability. An inoculum that is too heavy can lead to higher MICs, while an inoculum that is too light can result in artificially low MICs.
-
Compound Stability: The stability of this compound in the specific broth medium and under the incubation conditions used can affect its activity over the course of the assay. Degradation of either the cephalosporin or ciprofloxacin moiety could lead to variable results.
-
Media Composition: The composition of the Mueller-Hinton Broth (MHB), particularly the cation concentration (Ca2+ and Mg2+), can influence the activity of fluoroquinolones like ciprofloxacin. Variations between different lots of media can contribute to inconsistent results.
-
Plate Stacking and Incubation: Uneven temperature distribution within the incubator, often caused by stacking plates, can lead to different growth rates in different wells and plates, affecting the final MIC reading.
-
Pipetting Errors: Inaccurate pipetting during the serial dilution of this compound or the addition of the bacterial inoculum can introduce significant variability.
Q4: We are observing "skipped wells" in our microdilution plates. What does this mean and how should we interpret the results?
Skipped wells, where there is no visible growth at a lower concentration of this compound but growth in wells with higher concentrations, can be a perplexing issue. This phenomenon can be caused by:
-
Contamination: Contamination of a single well with a resistant organism can lead to growth at a higher concentration.
-
Compound Precipitation: The compound may have precipitated out of solution at a specific concentration, reducing its effective concentration in that well.
-
Inconsistent Inoculation: An error in inoculating a specific well can lead to the absence of growth.
-
Paradoxical Effect: Some antimicrobial agents can exhibit a paradoxical effect, where they are less effective at higher concentrations.
When skipped wells are observed, it is recommended to repeat the assay, paying close attention to aseptic technique and proper compound dissolution. The MIC should be recorded as the lowest concentration that completely inhibits visible growth, and the presence of skipped wells should be noted.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| MIC values are consistently higher than expected. | Inoculum is too heavy. | Ensure the inoculum is standardized to a 0.5 McFarland standard. |
| Degradation of this compound. | Prepare fresh stock solutions of this compound for each experiment. Verify the storage conditions and expiration date of the compound. | |
| Presence of resistant subpopulations. | Streak the growth from the well preceding the MIC onto agar to check for purity and potential resistant variants. | |
| MIC values are consistently lower than expected. | Inoculum is too light. | Re-standardize the inoculum to a 0.5 McFarland standard. |
| This compound stock solution is at a higher concentration than intended. | Verify the calculations and weighing of the compound for the stock solution. | |
| No growth in the positive control well. | Inoculum was not viable or was not added to the well. | Repeat the assay, ensuring the inoculum is fresh and correctly added to all necessary wells. |
| Residual disinfectant in the microtiter plate. | Use sterile, new plates for each assay. | |
| Growth in the negative control well. | Contamination of the broth medium or the microtiter plate. | Use fresh, sterile broth and plates. Maintain strict aseptic technique throughout the procedure. |
| Trailing endpoints (faint growth over a range of concentrations). | The organism may be exhibiting partial resistance or tolerance. | Read the MIC at the lowest concentration that shows a significant reduction in growth compared to the positive control. |
| The broth medium may not be optimal for clear endpoint determination. | Consider using a different recommended broth medium if the issue persists. |
Quantitative Data Summary
The following table summarizes the in vitro activity of this compound against various bacterial species, as reported by Jones and Sanchez (1994). The values are presented as the MIC90, which is the minimum inhibitory concentration required to inhibit the growth of 90% of the tested strains.
| Organism | MIC90 (µg/mL) |
| Enterobacteriaceae | 0.06 - 2 |
| Oxacillin-susceptible staphylococci | 1 - 2 |
| β-hemolytic streptococci | 1 - 2 |
| Penicillin-susceptible pneumococci | 1 - 2 |
| Haemophilus influenzae | 0.25 - 0.5 |
| Moraxella catarrhalis | 0.5 |
| Nonenteric Gram-negative bacilli (e.g., P. aeruginosa) | 2 - 4 |
Experimental Protocols
Broth Microdilution MIC Assay for this compound
This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
1. Materials:
-
This compound powder
-
Appropriate solvent for this compound (e.g., sterile distilled water, DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial strains for testing (e.g., ATCC quality control strains and clinical isolates)
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator (35°C ± 2°C)
-
Micropipettes and sterile tips
2. Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 10 times the highest concentration to be tested.
-
Dissolve the this compound powder in the recommended solvent. Ensure complete dissolution.
-
Sterilize the stock solution by filtration if necessary.
3. Preparation of Microtiter Plates:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well plate except for the first column.
-
Add 200 µL of the this compound stock solution to the first well of each row to be tested.
-
Perform serial twofold dilutions by transferring 100 µL from the first well to the second well, mixing, and continuing this process across the plate. Discard the final 100 µL from the last well.
-
This will result in wells containing 100 µL of varying concentrations of this compound.
-
Include a positive control well (100 µL of CAMHB with no drug) and a negative control well (100 µL of uninoculated CAMHB).
4. Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select several colonies of the test organism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
5. Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial suspension to each well of the microtiter plate (except the negative control well). This will bring the total volume in each well to 200 µL and the final drug concentrations to the desired range.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
6. Interpretation of Results:
-
After incubation, examine the plates for visible bacterial growth (turbidity).
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth as detected by the naked eye.
Visualizations
Diagram of the Dual-Action Mechanism of this compound
Caption: Dual-action mechanism of this compound against a bacterial cell.
Experimental Workflow for this compound MIC Assay
References
Impact of serum proteins on Ro 25-0534 activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ro 25-0534. The content addresses potential issues related to the impact of serum proteins on the compound's activity during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its general antimicrobial activity?
This compound is a dual-action antimicrobial drug. It combines a cephalosporin antibiotic with a quinolone antibiotic, ciprofloxacin.[1] This combination provides a broad spectrum of activity against various bacteria. It is effective against Enterobacteriaceae, oxacillin-susceptible staphylococci, β-hemolytic streptococci, penicillin-susceptible pneumococci, Haemophilus influenzae, and Moraxella catarrhalis.[2]
Q2: How do serum proteins generally affect the activity of antibiotics?
Serum proteins, primarily albumin, can bind to drugs, including antibiotics.[3][4] This binding is a reversible process.[5] Only the unbound or "free" fraction of the drug is able to exert its antimicrobial effect.[3][6][7][8] Therefore, high protein binding can lead to a decrease in the apparent activity of an antibiotic in in vitro assays that contain serum, as less of the drug is available to act on the bacteria.[3][7]
Q3: What is the expected impact of serum proteins on this compound activity?
-
Cephalosporins exhibit a wide range of protein binding, from as low as 6% to over 90% for different compounds in this class.[3]
-
Ciprofloxacin has a low to moderate protein binding percentage, typically reported to be between 20% and 40%.[9][10]
Given this, it is plausible that this compound will exhibit some degree of binding to serum proteins, which could in turn affect its in vitro activity. The extent of this impact needs to be determined experimentally.
Q4: How can I determine the extent of this compound binding to serum proteins?
Several established methods can be used to determine the percentage of a drug that is bound to plasma proteins. These include:
-
Equilibrium Dialysis: This is a common method where a semipermeable membrane separates a solution of the drug and protein from a protein-free buffer. At equilibrium, the concentration of the free drug will be the same on both sides, allowing for the calculation of the bound fraction.[11][12][13]
-
Ultrafiltration: This technique uses a centrifugal device with a semipermeable membrane to separate the free drug from the protein-bound drug.[11][12]
-
High-Performance Affinity Chromatography: This method can also be used to study drug-protein interactions.[5][6]
Troubleshooting Guide
This guide addresses common issues encountered when testing the activity of this compound in the presence of serum or serum proteins.
| Problem | Possible Cause | Suggested Solution |
| Higher MIC in serum-containing media | The Minimum Inhibitory Concentration (MIC) of this compound is significantly higher in media supplemented with serum compared to standard broth. | This is an expected outcome if this compound binds to serum proteins. The bound fraction is inactive, so a higher total drug concentration is needed to achieve the same effective free concentration.[3][7][14] Quantify the protein binding of this compound using one of the methods described in the FAQs. This will help you correlate the MIC shift with the extent of binding. |
| Inconsistent results between experiments | Variability in MIC or other activity endpoints when using serum. | The composition of serum can vary between lots and sources, and even between patient populations (e.g., normal, uremic, burn patients), which can affect drug binding and antibacterial activity.[7][15] Use a consistent source and lot of serum for a series of experiments. Consider using purified human serum albumin to reduce variability. |
| No observed antimicrobial activity at expected concentrations in the presence of serum | High degree of protein binding leading to a very low free fraction of this compound. | Increase the concentration range of this compound in your assay. Also, consider reducing the percentage of serum in your media if experimentally feasible, though this may not fully represent in vivo conditions.[6] |
| Precipitation of this compound in media | The compound may have limited solubility in the assay medium, especially at higher concentrations. | Check the solubility of this compound in your specific media with and without serum. You may need to adjust the solvent or pH, ensuring these changes do not affect bacterial growth or compound activity. |
Quantitative Data Summary
Since no specific data for this compound is available, the following table presents data for related compounds to provide a comparative context for potential protein binding.
| Compound | Class | Reported Protein Binding (%) |
| Ciprofloxacin | Fluoroquinolone | 20 - 40%[9][10][16] |
| Ceftriaxone | Cephalosporin | >95%[14] |
| Cefoperazone | Cephalosporin | 90%[14] |
| Cefazolin | Cephalosporin | 92%[3] |
| Ceftazidime | Cephalosporin | Low (not specified)[14] |
| Cephradine | Cephalosporin | 6%[3] |
Experimental Protocols
Protocol: Determining the Impact of Serum on the Minimum Inhibitory Concentration (MIC) of this compound
This protocol outlines a method to assess how the presence of human serum affects the MIC of this compound against a target bacterium.
-
Materials:
-
This compound
-
Target bacterial strain (e.g., Pseudomonas aeruginosa)
-
Mueller-Hinton Broth (MHB)
-
Pooled, heat-inactivated human serum
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader
-
-
Procedure:
-
Prepare a stock solution of this compound in an appropriate solvent.
-
Prepare two sets of media: standard MHB and MHB supplemented with a desired concentration of human serum (e.g., 50%).
-
In a 96-well plate, perform serial two-fold dilutions of this compound in both types of media.
-
Prepare an inoculum of the target bacteria adjusted to a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Include positive controls (bacteria in media without the drug) and negative controls (media only) for both media conditions.
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC, which is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
-
Compare the MIC values obtained in standard MHB and serum-supplemented MHB.
-
Visualizations
Logical Workflow for Investigating Serum Protein Impact
Caption: Workflow for assessing the impact of serum on this compound activity.
Conceptual Signaling Pathway of Bacterial Inhibition
This diagram illustrates the general mechanism of action of the components of this compound and the potential interference by serum proteins.
Caption: Dual-action mechanism of this compound and serum protein interference.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pharmacokinetics of cephalosporin antibiotics: protein-binding considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Methods for the determination of plasma protein binding | AxisPharm [axispharm.com]
- 6. mdpi.com [mdpi.com]
- 7. An Overview of the Protein Binding of Cephalosporins in Human Body Fluids: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Overview of the Protein Binding of Cephalosporins in Human Body Fluids: A Systematic Review [ouci.dntb.gov.ua]
- 9. Ciprofloxacin - Wikipedia [en.wikipedia.org]
- 10. Ciprofloxacin | C17H18FN3O3 | CID 2764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Methods of determining plasma and tissue binding of drugs. Pharmacokinetic consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Methods of drug protein binding determinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protein Binding Determination - Comparison Study of Techniques & Devices [sigmaaldrich.com]
- 14. Effect of serum on the in vitro activities of 11 broad-spectrum antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Clinical role of protein binding of quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ro 25-0534 Degradation Product Analysis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Ro 25-0534. It is designed to address common issues encountered during the analysis of its degradation products.
Frequently Asked Questions (FAQs)
Q1: What is a forced degradation study and why is it necessary for this compound?
A1: A forced degradation study is an intentional process of subjecting a drug substance, like this compound, to extreme environmental and chemical conditions to accelerate its decomposition.[1] These studies are crucial for several reasons:
-
Identifying Potential Degradants: They help in identifying the likely degradation products that could form under various storage and handling conditions.[2]
-
Method Development: The resulting degraded samples are used to develop and validate stability-indicating analytical methods, ensuring the method can separate the active pharmaceutical ingredient (API) from its degradation products.[2][3]
-
Understanding Stability: It provides insights into the intrinsic stability of the molecule and its degradation pathways.[2][4]
-
Regulatory Requirements: Regulatory bodies require data from forced degradation studies as part of the drug development and approval process.[4][5]
Q2: What are the typical stress conditions used in a forced degradation study for a compound like this compound?
A2: While specific conditions should be optimized for each molecule, typical stress conditions for forced degradation studies include:
-
Acidic and Basic Hydrolysis: Exposure to a range of pH values.
-
Oxidation: Treatment with an oxidizing agent like hydrogen peroxide.
-
Thermal Stress: Exposure to high temperatures.
-
Humidity: Exposure to elevated humidity levels.[5]
Q3: What analytical techniques are most suitable for analyzing this compound and its degradation products?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique for separating and quantifying this compound and its degradation products. For structural elucidation and identification of unknown degradants, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are highly recommended.[6][7]
Troubleshooting Guides
Scenario 1: Unexpected Peaks in HPLC Chromatogram
Q: I am running a stability sample of this compound and see several small, unexpected peaks that are not present in my reference standard. What could they be?
A: These unexpected peaks could be degradation products, impurities from the synthesis process, or artifacts from the sample matrix or mobile phase. Here is a systematic approach to identify them:
-
Analyze a Placebo Sample: If you are working with a formulated product, analyze a placebo sample subjected to the same stress conditions. This will help differentiate between degradants of the active ingredient and those from excipients.
-
Mass Spectrometry (LC-MS) Analysis: If available, analyze the sample using LC-MS. The mass-to-charge ratio (m/z) of the unknown peaks can provide the molecular weight of the degradation products, which is a critical first step in their identification.
-
Review Degradation Conditions: Consider the stress condition that led to the appearance of these peaks. For example, peaks appearing after acidic or basic hydrolysis suggest that this compound may be susceptible to hydrolysis. As this compound is a cephalosporin, hydrolysis of the β-lactam ring is a likely degradation pathway.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the main this compound peak. Co-elution of a degradation product can lead to inaccurate quantification.
Scenario 2: Loss of this compound without Appearance of New Peaks
Q: My HPLC results show a significant decrease in the peak area of this compound over time, but I don't see any corresponding major degradation peaks. Where is the mass balance?
A: This is a common challenge in stability studies. Here are some possible explanations and troubleshooting steps:
-
Degradation Products are Not UV-Active: The degradation products may not have a chromophore that absorbs at the detection wavelength you are using.
-
Solution: Use a PDA detector to acquire spectra across a wide wavelength range. Also, consider using a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in parallel with UV.
-
-
Degradation Products are Not Eluting: The degradants might be highly polar and not eluting from a reverse-phase column, or they could be irreversibly adsorbed to the column.
-
Solution: Modify your gradient to include a stronger organic solvent at the end of the run or a column wash step. Consider using a different stationary phase, such as one designed for polar compounds.
-
-
Formation of Insoluble Degradants: The degradation products may have precipitated out of the solution.
-
Solution: Visually inspect your sample vials for any precipitate. If observed, you may need to dissolve the sample in a stronger solvent before analysis.
-
-
Formation of Volatile Degradants: It is possible, though less common for a molecule of this type, that volatile degradation products have formed and escaped from the sample.
Data Presentation
For a clear comparison of results from a forced degradation study, quantitative data should be summarized in a structured table.
Table 1: Hypothetical Forced Degradation Data for this compound
| Stress Condition | Duration | % Assay of this compound | % Total Degradation | Number of Degradants Detected |
| 0.1 M HCl | 24 hours | 85.2 | 14.8 | 3 |
| 0.1 M NaOH | 8 hours | 78.5 | 21.5 | 4 |
| 10% H₂O₂ | 24 hours | 92.1 | 7.9 | 2 |
| Thermal (80°C) | 48 hours | 95.6 | 4.4 | 1 |
| Photolytic (ICH Q1B) | 1.2 million lux hours | 98.3 | 1.7 | 1 |
Experimental Protocols
General Protocol for Forced Degradation of this compound
This protocol provides a general framework. Specific concentrations and durations may need to be adjusted to achieve a target degradation of 5-20%.[2]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 8 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 10% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid drug substance in an oven at 80°C for 48 hours. Dissolve in the mobile phase before analysis.
-
Photolytic Degradation: Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[3]
-
-
Sample Analysis (General HPLC Method):
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with 95% A, ramp to 90% B over 30 minutes.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm (or other appropriate wavelength)
-
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Troubleshooting decision tree for unexpected peaks.
Caption: Hypothetical degradation pathways for a cephalosporin.
References
- 1. researchgate.net [researchgate.net]
- 2. q1scientific.com [q1scientific.com]
- 3. Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmtech.com [pharmtech.com]
- 5. pharmoutsourcing.com [pharmoutsourcing.com]
- 6. Analytical methods for the extraction and identification of secondary metabolite production in 'in vitro' plant cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analytical methods for 25-hydroxyvitamin D: advantages and limitations of the existing assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Ro 25-0534 Hydrolysis by Beta-Lactamases
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to address the experimental challenge of Ro 25-0534 hydrolysis by bacterial beta-lactamases.
Section 1: Frequently Asked Questions (FAQs)
Q1: My this compound solution is rapidly losing potency in my cell culture/bacterial experiment. What is the likely cause?
A: While chemical instability can be a factor, a common cause for the loss of a cephalosporin's activity in biological experiments is enzymatic degradation. Bacterial contaminants, or the bacteria being studied, may produce beta-lactamase enzymes. These enzymes specifically target and hydrolyze the β-lactam ring, a core structural feature of this compound, rendering it inactive.[1][2]
Q2: How can I confirm that beta-lactamase activity is the cause of my compound's degradation?
A: You can directly test your experimental samples (e.g., cell culture supernatant, bacterial lysate) for beta-lactamase activity. A common and reliable method is a colorimetric assay using the chromogenic cephalosporin, Nitrocefin.[3] Hydrolysis of Nitrocefin by beta-lactamases results in a distinct color change, which can be quantified spectrophotometrically. A positive result strongly indicates the presence of these enzymes.
Q3: What are beta-lactamase inhibitors and how do they prevent the degradation of this compound?
A: Beta-lactamase inhibitors are compounds that prevent beta-lactamase enzymes from destroying beta-lactam antibiotics.[4] They work by binding to the active site of the beta-lactamase enzyme.[5] Some, like clavulanic acid, are "suicide inhibitors" that form an irreversible covalent bond with the enzyme.[6] Others, like avibactam, are non-β-lactam inhibitors that bind reversibly but with high affinity.[7][8] By occupying the enzyme, they protect this compound from hydrolysis.
Q4: Which beta-lactamase inhibitor is most suitable for my experiment?
A: The choice of inhibitor depends on the type of beta-lactamase you are dealing with. Beta-lactamases are categorized into different classes (A, B, C, and D).[9]
-
Clavulanic Acid and Tazobactam are effective against many Class A enzymes.[7][10]
-
Avibactam has a broader spectrum, inhibiting Class A, Class C, and some Class D enzymes.[7][8]
-
It's important to note that most common inhibitors are not effective against Class B metallo-beta-lactamases, which require zinc for their activity.[10][11]
For general protection in an undefined system, a broad-spectrum inhibitor like avibactam is often a good starting point.
Q5: What concentration of a beta-lactamase inhibitor should I use in my in vitro experiment?
A: The optimal concentration depends on the specific inhibitor and the level of beta-lactamase activity in your system. It is always best to perform a dose-response curve to determine the minimal concentration required for full protection. See the data tables below for typical starting concentrations used in research settings.
Section 2: Troubleshooting Guide
Issue: Observed or suspected degradation of this compound in an experimental setting.
This workflow provides a logical sequence of steps to diagnose and solve the problem.
Caption: Troubleshooting workflow for diagnosing and resolving this compound instability.
Section 3: Data Presentation & Inhibitor Selection
Table 1: Comparison of Common Beta-Lactamase Inhibitors for Research Use
| Inhibitor | Mechanism of Action | Spectrum of Activity (Ambler Classes) | Typical In Vitro Concentration | Notes |
| Clavulanic Acid | Irreversible "suicide" inhibitor; forms a covalent acyl-enzyme intermediate.[6] | Primarily Class A.[10] | 1 - 10 µg/mL | The first clinically used inhibitor; less effective against Class C and D enzymes.[5] |
| Tazobactam | Irreversible inhibitor; penicillanic acid sulfone.[12][13] | Class A and some Class C enzymes.[14] | 4 - 8 µg/mL | Potent inhibitor of many plasmid-mediated beta-lactamases.[13] |
| Avibactam | Reversible, non-β-lactam inhibitor; forms a covalent but reversible acyl-enzyme intermediate.[7][8] | Broad spectrum: Class A, Class C, and some Class D (e.g., OXA-48).[8][15] | 4 - 8 µg/mL | Broader activity than older inhibitors; ineffective against Class B metallo-β-lactamases.[8] |
Table 2: Known Susceptibility of this compound to Beta-Lactamase Hydrolysis
| Beta-Lactamase Enzyme | Ambler Class | Hydrolysis of this compound | Reference |
| TEM-1 | A | Insignificant | [16] |
| TEM-3 | A (ESBL) | Significant Hydrolysis | [16] |
| AmpC | C | Insignificant | [16] |
This data highlights that this compound is particularly vulnerable to certain extended-spectrum β-lactamases (ESBLs) like TEM-3.
Section 4: Key Experimental Protocols
Protocol 1: Colorimetric Beta-Lactamase Activity Assay
This protocol is adapted from commercially available kits and is used to detect the presence of beta-lactamase activity in liquid samples.[3]
Materials:
-
Nitrocefin stock solution (e.g., 1 mg/mL in DMSO)
-
Phosphate Buffer (e.g., 50 mM, pH 7.0)
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 490 nm
-
Your experimental sample (e.g., culture supernatant)
-
Positive control (purified beta-lactamase) and negative control (assay buffer)
Procedure:
-
Prepare Nitrocefin Working Solution: Dilute the Nitrocefin stock solution in Phosphate Buffer to a final concentration of ~100 µM. Prepare this fresh and protect from light.
-
Sample Preparation: Centrifuge your experimental sample to pellet any cells or debris. The clear supernatant will be used for the assay.
-
Assay Setup: In the 96-well plate, add the following to separate wells:
-
Sample Wells: 50 µL of your sample supernatant.
-
Positive Control: 50 µL of a dilute solution of beta-lactamase.
-
Negative Control: 50 µL of Phosphate Buffer.
-
-
Initiate Reaction: Add 50 µL of the Nitrocefin Working Solution to all wells. Mix gently.
-
Measure Absorbance: Immediately begin reading the absorbance at 490 nm (OD490) every 1-2 minutes for 30-60 minutes at room temperature.
-
Data Analysis: An increase in OD490 over time in the sample wells, significantly above the negative control, indicates the presence of beta-lactamase activity. The rate of color change is proportional to the enzyme activity.
Protocol 2: Validating Inhibitor Efficacy
This protocol confirms that a chosen inhibitor protects this compound from degradation.
Materials:
-
This compound solution
-
Your experimental sample containing beta-lactamase activity
-
Selected beta-lactamase inhibitor (e.g., Avibactam)
-
Analytical system to measure this compound concentration (e.g., HPLC-UV, LC-MS)
Procedure:
-
Setup Reactions: Prepare three sets of tubes:
-
Tube A (No Enzyme Control): this compound in sterile buffer/media.
-
Tube B (No Inhibitor Control): this compound + your beta-lactamase-containing sample.
-
Tube C (Inhibitor Test): this compound + your beta-lactamase-containing sample + beta-lactamase inhibitor.
-
-
Incubation: Incubate all tubes under your standard experimental conditions (e.g., 37°C) for a set period (e.g., 4 hours).
-
Sample Analysis: At the end of the incubation, stop the reaction (e.g., by adding a quenching solvent like acetonitrile or by freezing).
-
Quantify this compound: Analyze the concentration of intact this compound remaining in each tube using your analytical method.
-
Interpret Results:
-
Tube A should show minimal degradation, representing the baseline stability.
-
Tube B is expected to show significant degradation of this compound.
-
Tube C should show a this compound concentration similar to Tube A, demonstrating successful protection by the inhibitor.
-
Section 5: Visual Guides to Mechanisms
The following diagrams illustrate the enzymatic hydrolysis of this compound and its prevention by an inhibitor.
Caption: The catalytic cycle of this compound inactivation by a beta-lactamase enzyme.
Caption: Mechanism of action for a beta-lactamase inhibitor, which binds to the enzyme and prevents it from degrading this compound.
References
- 1. β-Lactamases: A Focus on Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. content.abcam.com [content.abcam.com]
- 4. What are β-lactamase inhibitor and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Clavulanic acid - Wikipedia [en.wikipedia.org]
- 7. β-Lactamase inhibitor - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. Assays for Β-Lactamase Activity and Inhibition | Springer Nature Experiments [experiments.springernature.com]
- 10. mdpi.com [mdpi.com]
- 11. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]
- 12. go.drugbank.com [go.drugbank.com]
- 13. labeling.pfizer.com [labeling.pfizer.com]
- 14. Ceftolozane/tazobactam - Wikipedia [en.wikipedia.org]
- 15. In Vitro Evaluation of Increasing Avibactam Concentrations on Ceftazidime Activity against Ceftazidime/Avibactam-Susceptible and Resistant KPC-Producing Klebsiella pneumoniae Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
Technical Support Center: Addressing Poor Oral Bioavailability of Ro 25-0534 in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the poor oral bioavailability of the antimicrobial compound Ro 25-0534 in animal studies. The following resources offer structured guidance on identifying potential causes and implementing effective formulation strategies to enhance systemic drug exposure.
Frequently Asked Questions (FAQs)
Q1: We are observing very low and variable plasma concentrations of this compound after oral administration in our rat model. What are the likely causes?
A1: Low and variable oral bioavailability is a common challenge in preclinical studies and can stem from several factors.[1] For this compound, a dual-action cephalosporin, potential causes include:
-
Poor Aqueous Solubility: The compound may not dissolve sufficiently in the gastrointestinal (GI) fluids, limiting the amount of drug available for absorption.[2][3]
-
Low Intestinal Permeability: The drug molecule may be unable to efficiently cross the intestinal epithelium to enter the bloodstream.
-
First-Pass Metabolism: this compound may be extensively metabolized in the liver or the intestinal wall before it reaches systemic circulation.[1]
-
Efflux Transporter Activity: The compound could be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug back into the GI lumen.
-
Chemical Instability: The drug may be unstable in the acidic environment of the stomach or susceptible to enzymatic degradation in the GI tract.
A systematic investigation into these factors is crucial for identifying the primary barrier to absorption.
Q2: What initial steps should we take to investigate the cause of poor oral bioavailability for this compound?
A2: A logical first step is to characterize the physicochemical and biopharmaceutical properties of this compound. We recommend the following initial assessments:
-
Solubility Determination: Assess the solubility of this compound in simulated gastric and intestinal fluids (SGF and SIF).
-
Permeability Assessment: Utilize in vitro models like the Caco-2 cell monolayer assay to estimate the intestinal permeability of the compound.
-
LogP Measurement: Determine the lipophilicity of the molecule, as this influences both solubility and permeability.
-
In Vitro Metabolic Stability: Evaluate the stability of this compound in liver microsomes and intestinal S9 fractions to gauge its susceptibility to first-pass metabolism.
The results from these initial assays will help categorize the compound according to the Biopharmaceutics Classification System (BCS) and guide the selection of an appropriate formulation strategy.
Q3: Which animal model is most appropriate for oral bioavailability studies of a compound like this compound?
A3: The selection of an appropriate animal model is critical for obtaining data that can be predictive of human pharmacokinetics.[4][5] Commonly used models for oral bioavailability studies include rodents (rats, mice), canines (beagle dogs), and non-human primates.[4][5]
-
Rats are often used for initial screening due to their cost-effectiveness and well-characterized physiology. They share similarities with humans in terms of absorption, distribution, metabolism, and excretion profiles.[4][5]
-
Beagle dogs are another common choice as their gastrointestinal anatomy and physiology more closely resemble that of humans.[4][5]
The choice of model should consider factors such as the metabolic pathways of this compound and their similarity to human metabolism. It is important to note that no single animal model perfectly replicates human oral drug bioavailability, and interspecies differences should be carefully considered when extrapolating results.[6][7][8]
Troubleshooting Guides
This section provides a question-and-answer formatted guide to troubleshoot specific issues encountered during animal studies with this compound.
| Problem | Potential Cause | Recommended Action |
| High variability in plasma concentrations between individual animals. | Poor and inconsistent dissolution of the drug in the GI tract. | Micronize the drug powder to increase surface area and improve dissolution rate.[2] Consider formulating as a nanosuspension. |
| Food effects influencing drug absorption. | Standardize the feeding schedule of the animals. Conduct studies in both fasted and fed states to assess the impact of food. | |
| Low Cmax and AUC after oral dosing, but good absorption after intraperitoneal (IP) administration. | Significant first-pass metabolism in the liver. | Co-administer with a known inhibitor of the relevant metabolic enzymes (if known) to confirm the role of first-pass metabolism. Consider formulation strategies that promote lymphatic absorption to bypass the liver, such as lipid-based formulations.[9] |
| Poor intestinal permeability. | Formulate with permeation enhancers or utilize technologies like self-emulsifying drug delivery systems (SEDDS) to improve absorption.[10][11] | |
| Drug is highly soluble but still exhibits low bioavailability. | High intestinal or hepatic metabolism. | Investigate the metabolic pathways of this compound. Prodrug strategies could be explored to mask the metabolic sites. |
| Efflux by transporters like P-gp. | Co-administer with a P-gp inhibitor in vitro (e.g., in Caco-2 assays) or in vivo to assess the impact of efflux on absorption. | |
| Evidence of drug degradation in fecal samples. | Chemical instability in the GI tract. | Use enteric-coated formulations to protect the drug from the acidic environment of the stomach. |
Formulation Strategies for Enhancing Oral Bioavailability
Several formulation strategies can be employed to overcome the challenges associated with poor oral bioavailability.[1][2][12] The table below summarizes key approaches, their mechanisms of action, and considerations for their use with a compound like this compound.
| Strategy | Mechanism of Action | Potential Application for this compound | Advantages | Disadvantages |
| Particle Size Reduction (Micronization/Nanonization) | Increases the surface area of the drug, leading to a faster dissolution rate.[2][3] | If this compound is poorly soluble. | Simple and widely used technique. | May not be sufficient for extremely insoluble compounds. |
| Amorphous Solid Dispersions (ASDs) | The drug is dispersed in a polymer matrix in an amorphous state, which has higher energy and solubility than the crystalline form.[13] | If this compound is a "brick dust" compound with low solubility. | Can significantly increase the aqueous solubility and dissolution rate. | Potential for physical instability (recrystallization) over time. |
| Lipid-Based Drug Delivery Systems (LBDDS) | The drug is dissolved in a lipid vehicle, which can enhance its solubilization in the GI tract and promote lymphatic absorption, bypassing first-pass metabolism.[9][12] | If this compound is lipophilic and subject to significant first-pass metabolism. | Can improve both solubility and permeability. | The formulation can be complex and may have stability issues. |
| Self-Emulsifying Drug Delivery Systems (SEDDS) | Isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media.[2][10][11] | For poorly water-soluble this compound to enhance dissolution and absorption. | Spontaneous formation of an emulsion in the GI tract leads to consistent drug release. | Requires careful selection of excipients to ensure safety and stability. |
| Prodrug Approach | A pharmacologically inactive derivative of the parent drug that undergoes biotransformation in vivo to release the active drug. | If this compound has low permeability or high first-pass metabolism, a prodrug could be designed to improve these properties. | Can overcome specific absorption barriers. | Requires additional synthesis and characterization steps. |
| Complexation with Cyclodextrins | Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, increasing their apparent solubility.[2] | If this compound has a suitable molecular size and geometry to fit within the cyclodextrin cavity. | Can significantly enhance the solubility of hydrophobic drugs. | The amount of drug that can be complexed is limited. |
Experimental Protocols
Protocol 1: In Vitro Dissolution Testing of this compound Formulations
-
Objective: To compare the dissolution profiles of different this compound formulations (e.g., micronized powder, amorphous solid dispersion, SEDDS).
-
Apparatus: USP Dissolution Apparatus 2 (Paddle Apparatus).
-
Dissolution Media:
-
Simulated Gastric Fluid (SGF, pH 1.2) without pepsin.
-
Simulated Intestinal Fluid (SIF, pH 6.8) without pancreatin.
-
-
Procedure: a. Fill the dissolution vessels with 900 mL of the desired dissolution medium maintained at 37 ± 0.5 °C. b. Place a known amount of the this compound formulation into each vessel. c. Rotate the paddles at a specified speed (e.g., 50 rpm). d. Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 15, 30, 45, 60, 90, and 120 minutes). e. Replace the withdrawn volume with fresh, pre-warmed medium. f. Filter the samples and analyze the concentration of this compound using a validated analytical method (e.g., HPLC).
-
Data Analysis: Plot the percentage of drug dissolved against time for each formulation.
Protocol 2: Rat Pharmacokinetic Study for Oral Bioavailability Assessment
-
Objective: To determine the pharmacokinetic parameters (Cmax, Tmax, AUC) and absolute oral bioavailability of this compound from a novel formulation compared to a simple suspension.
-
Animal Model: Male Sprague-Dawley rats (n=6 per group).
-
Dosing:
-
Intravenous (IV) Group: Administer this compound (e.g., 1 mg/kg) in a suitable vehicle via the tail vein to determine the absolute bioavailability.
-
Oral Group 1 (Suspension): Administer this compound (e.g., 10 mg/kg) as a suspension in 0.5% methylcellulose.
-
Oral Group 2 (Test Formulation): Administer this compound (e.g., 10 mg/kg) in the enhanced formulation (e.g., SEDDS).
-
-
Blood Sampling: a. Collect blood samples (e.g., 0.2 mL) from the tail vein into heparinized tubes at pre-dose and at specified time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours). b. Centrifuge the blood samples to obtain plasma and store at -80 °C until analysis.
-
Sample Analysis: Quantify the concentration of this compound in plasma using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters using non-compartmental analysis. The absolute oral bioavailability (F%) is calculated as: F% = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100
Visualizations
References
- 1. jneonatalsurg.com [jneonatalsurg.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. Medwin Publishers | Animal Models Used for Bioavailability and BioequivalenceStudies: Focus on Their Human Likeness [medwinpublishers.com]
- 5. researchgate.net [researchgate.net]
- 6. Animal versus human oral drug bioavailability: Do they correlate? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.manchester.ac.uk [research.manchester.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Improved Bioavailability of Poorly Soluble Drugs through Gastrointestinal Muco-Adhesion of Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [PDF] Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems | Semantic Scholar [semanticscholar.org]
- 12. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
Validation & Comparative
A Comparative Analysis of Ro 25-0534 and Ciprofloxacin Activity Against Pseudomonas aeruginosa
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in-vitro activity of the dual-action cephalosporin Ro 25-0534 and the fluoroquinolone ciprofloxacin against the opportunistic pathogen Pseudomonas aeruginosa. The information presented is supported by experimental data to aid in research and development decisions.
Executive Summary
This compound is a novel investigational antibiotic that combines a catechol cephalosporin with ciprofloxacin, designed to have a dual mechanism of action. Ciprofloxacin is a well-established fluoroquinolone antibiotic frequently used to treat P. aeruginosa infections. While both compounds exhibit activity against this pathogen, available data indicates that ciprofloxacin generally demonstrates greater potency in vitro. This guide will delve into the quantitative data, experimental methodologies, and mechanisms of action for both antimicrobial agents.
Quantitative Data Comparison
The following table summarizes the available quantitative data on the in-vitro activity of this compound and ciprofloxacin against Pseudomonas aeruginosa.
| Antimicrobial Agent | MIC90 Range (µg/mL) against P. aeruginosa | Potency Comparison |
| This compound | 2 - 4[1] | Generally several-fold less potent than ciprofloxacin alone against most susceptible strains.[1] |
| Ciprofloxacin | 0.25 - 1[2] | Highly potent against susceptible P. aeruginosa strains. |
Note: MIC90 (Minimum Inhibitory Concentration for 90% of isolates) is a common measure of antimicrobial agent potency. A lower MIC90 value indicates greater activity.
Mechanisms of Action
This compound: A Dual-Action Approach
This compound is a tertiary amine-linked combination of a catechol cephalosporin and ciprofloxacin.[1] Its proposed dual-action mechanism targets two critical bacterial processes:
-
Cephalosporin Moiety: The cephalosporin component inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). This disruption of peptidoglycan formation leads to cell lysis and death. The catechol group is thought to facilitate uptake of the molecule by the bacterium.
-
Ciprofloxacin Moiety: Once inside the bacterial cell, the ciprofloxacin component is released and targets DNA gyrase (topoisomerase II) and topoisomerase IV.[1] Inhibition of these enzymes prevents DNA replication and repair, ultimately leading to bacterial cell death.
Ciprofloxacin: Inhibition of DNA Replication
Ciprofloxacin, a member of the fluoroquinolone class, exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. In P. aeruginosa, these enzymes are crucial for DNA replication, transcription, repair, and recombination. By binding to and stabilizing the enzyme-DNA complex, ciprofloxacin traps the enzymes in a state that leads to double-strand DNA breaks, ultimately resulting in cell death.
Experimental Protocols
The following provides a general methodology for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents against Pseudomonas aeruginosa, based on standard laboratory practices.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is a standard procedure for determining the MIC of an antimicrobial agent.
1. Preparation of Materials:
- Bacterial Strain: A pure, overnight culture of the Pseudomonas aeruginosa strain to be tested.
- Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium.
- Antimicrobial Agents: Stock solutions of this compound and ciprofloxacin are prepared at known concentrations.
- Microtiter Plates: Sterile 96-well microtiter plates are used for the assay.
2. Inoculum Preparation:
- A few colonies of the P. aeruginosa strain are suspended in saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
- This suspension is then diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Serial Dilution of Antimicrobial Agents:
- A two-fold serial dilution of each antimicrobial agent is prepared in CAMHB directly in the wells of the microtiter plate. This creates a range of concentrations to be tested.
4. Inoculation and Incubation:
- The prepared bacterial inoculum is added to each well containing the diluted antimicrobial agent.
- Control wells are included: a growth control well (inoculum without antibiotic) and a sterility control well (broth without inoculum).
- The microtiter plates are incubated at 35-37°C for 16-20 hours.
5. Determination of MIC:
- Following incubation, the plates are visually inspected for bacterial growth (turbidity).
- The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Visualizing the Mechanisms
The following diagrams illustrate the proposed mechanisms of action for this compound and ciprofloxacin.
Caption: Mechanism of this compound against P. aeruginosa.
Caption: Mechanism of Ciprofloxacin against P. aeruginosa.
References
A Comparative Analysis of the Antimicrobial Potency of Ro 25-0534 and Ro 23-9424
In the landscape of antimicrobial drug development, dual-action agents that combine the mechanisms of different antibiotic classes represent a promising strategy to enhance potency and overcome resistance. This guide provides a detailed comparison of two such compounds, Ro 25-0534 and Ro 23-9424, with a focus on their antimicrobial potency, experimental validation, and mechanisms of action. This information is intended for researchers, scientists, and drug development professionals.
Overview of this compound and Ro 23-9424
Ro 23-9424 is a novel, ester-linked codrug that combines the antimicrobial properties of the fluoroquinolone fleroxacin and the cephalosporin desacetylcefotaxime.[1] In contrast, this compound is a tertiary amine-linked dual-action combination of a catechol cephalosporin and the fluoroquinolone ciprofloxacin.[2] The structural differences in their linker and quinolone components contribute to variations in their antimicrobial spectrum and potency.
Comparative Antimicrobial Potency
The in vitro activity of both compounds has been evaluated against a broad range of clinical isolates. The following tables summarize the Minimum Inhibitory Concentration for 90% of organisms (MIC90) for this compound and Ro 23-9424 against key bacterial species. Generally, Ro 23-9424 exhibits greater potency against a wider range of susceptible strains, with the notable exception of Pseudomonas and Xanthomonas species, where this compound is more effective.[2]
Table 1: Antimicrobial Activity of this compound against Various Bacterial Species
| Bacterial Species | MIC90 (µg/mL) |
| Enterobacteriaceae | 0.06 - 2 |
| Oxacillin-susceptible Staphylococci | 1 - 2 |
| Beta-hemolytic Streptococci | 1 - 2 |
| Penicillin-susceptible Pneumococci | 1 - 2 |
| Haemophilus influenzae | 0.25 - 0.5 |
| Moraxella catarrhalis | 0.5 |
| Pseudomonas aeruginosa | 2 - 4 |
| Acinetobacter spp. | 2 - 4 |
| Xanthomonas maltophilia | 2 - 4 |
Data sourced from Jones et al. (1994).[2]
Table 2: Antimicrobial Activity of Ro 23-9424 against Various Bacterial Species
| Bacterial Species | MIC90 (µg/mL) |
| Enterobacteriaceae | ≤1.0 |
| Pseudomonas aeruginosa | 16.0 |
| Group A and B Streptococci | ≤0.25 |
| Group G Streptococci | 1.0 |
| Streptococcus pneumoniae | 1.0 |
| Methicillin-susceptible Staphylococcus aureus | 2.0 |
| Staphylococcus epidermidis | 4.0 |
| Staphylococcus hominis | 4.0 |
| Staphylococcus haemolyticus | 16.0 |
| Enterococcus spp. | 32.0 |
Data sourced from Rolston et al. (1992).
Experimental Protocols
The antimicrobial activity data presented above were primarily determined using standard susceptibility testing methods as outlined by the National Committee for Clinical Laboratory Standards (NCCLS).
Broth Microdilution Method:
This method is a common procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria is prepared to a specific concentration (e.g., 5 x 10^5 colony-forming units/mL).
-
Serial Dilution of Antimicrobial Agents: The antimicrobial compounds (this compound and Ro 23-9424) are serially diluted in a multi-well microtiter plate containing a suitable growth medium.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 35°C for 18-24 hours).
-
Determination of MIC: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the bacteria.
Mechanisms of Action
Both this compound and Ro 23-9424 are dual-action antimicrobials, leveraging the mechanisms of both cephalosporins and fluoroquinolones.
Ro 23-9424: This compound acts as a prodrug. Initially, the intact molecule functions as a cephalosporin, inhibiting bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). Subsequently, bacterial β-lactamases hydrolyze the ester linkage, releasing the fluoroquinolone component, fleroxacin. Fleroxacin then inhibits DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, leading to bacterial cell death.[3]
This compound: As a conjugate of a catechol-containing cephalosporin and ciprofloxacin, this compound also exhibits a dual mechanism of action. The cephalosporin moiety targets and inhibits PBPs, disrupting cell wall synthesis. The presence of the catechol group may facilitate the uptake of the compound through bacterial iron transport systems, a "Trojan horse" strategy to increase intracellular concentration. Following the initial cephalosporin action, the ciprofloxacin component is released to inhibit DNA gyrase and topoisomerase IV.
Conclusion
Both this compound and Ro 23-9424 are potent dual-action antimicrobial agents with broad-spectrum activity. While Ro 23-9424 demonstrates superior potency against many common pathogens, this compound shows promise against challenging Gram-negative bacteria such as Pseudomonas aeruginosa. The distinct structural features and resulting mechanisms of action of these compounds highlight the potential for developing novel hybrid antibiotics to address the growing challenge of antimicrobial resistance. Further research into the structure-activity relationships of these and similar compounds will be crucial for the design of next-generation antimicrobial therapies.
References
A Head-to-Head Battle: Ro 25-0534 Shows Promise Against Ciprofloxacin-Resistant Pathogens
For Immediate Release
In the ongoing struggle against antibiotic resistance, a novel dual-action compound, Ro 25-0534, is demonstrating significant efficacy against clinical isolates that have developed resistance to ciprofloxacin, a widely used fluoroquinolone antibiotic. This comparison guide provides an in-depth analysis of the performance of this compound against these challenging pathogens, supported by available in vitro data.
This compound is a unique molecule that covalently links a cephalosporin antibiotic with ciprofloxacin. This design allows for a dual mechanism of action, potentially overcoming existing resistance mechanisms to fluoroquinolones.
Comparative Efficacy: Minimum Inhibitory Concentration (MIC) Data
The following table summarizes the in vitro activity of this compound compared to ciprofloxacin and other agents against a range of clinical isolates. The data is presented as the minimum inhibitory concentration required to inhibit 90% of the isolates (MIC90).
| Organism | No. of Isolates | This compound (µg/mL) | Ciprofloxacin (µg/mL) | Cefotaxime (µg/mL) |
| Enterobacteriaceae | ||||
| All Species | 688 | 0.06 - 2 | - | - |
| Acinetobacter spp. | - | 2 - 4 | >16 | - |
| Pseudomonas aeruginosa | - | 2 - 4 | >16 | - |
| Xanthomonas maltophilia | - | 2 - 4 | - | - |
| Gram-Positive Cocci | ||||
| Oxacillin-Susceptible Staphylococci | - | 1 - 2 | - | - |
| Beta-Hemolytic Streptococci | - | 1 - 2 | - | - |
| Penicillin-Susceptible Pneumococci | - | 1 - 2 | - | - |
| Other Gram-Negative Bacilli | ||||
| Haemophilus influenzae | - | 0.25 - 0.5 | - | - |
| Moraxella catarrhalis | - | 0.5 | - | - |
Note: A lower MIC value indicates greater antibacterial activity. Data for ciprofloxacin and cefotaxime against resistant strains are generally high, often exceeding 16 µg/mL, indicating resistance.
While a direct comparison of MIC values for this compound against specifically ciprofloxacin-susceptible versus ciprofloxacin-resistant isolates is not detailed in the available literature, the broad activity of this compound against a collection of 110 Gram-negative bacilli with documented resistance to multiple broad-spectrum antimicrobials, including fluoroquinolones, underscores its potential. For instance, against challenging pathogens like Pseudomonas aeruginosa and Acinetobacter spp., where ciprofloxacin resistance is prevalent and MICs can be very high, this compound maintains an MIC90 in the range of 2-4 µg/mL.[1]
Experimental Protocols
The determination of Minimum Inhibitory Concentrations (MICs) is a standardized laboratory procedure crucial for assessing the in vitro activity of an antimicrobial agent against a specific bacterium. The data presented in this guide is based on the broth microdilution method, a widely accepted and standardized technique.
Broth Microdilution Method (Based on CLSI Guidelines)
The broth microdilution method involves preparing a series of twofold dilutions of the antimicrobial agent in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium.
Key Steps:
-
Preparation of Antimicrobial Agent Dilutions: A stock solution of the antimicrobial agent is serially diluted in broth to achieve a range of concentrations.
-
Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation: Each well containing the antimicrobial dilution is inoculated with the standardized bacterial suspension. A growth control well (containing only broth and bacteria) and a sterility control well (containing only broth) are also included.
-
Incubation: The microtiter plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
Interpretation: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the bacterium.
Visualizing the Mechanisms of Action
To understand the distinct and combined actions of this compound, the following diagrams illustrate the cellular targets of its constituent parts: the cephalosporin moiety and the ciprofloxacin moiety.
Conclusion
The available data suggests that this compound possesses potent in vitro activity against a wide spectrum of bacteria, including Gram-negative isolates that are resistant to ciprofloxacin and other broad-spectrum antibiotics. Its dual-action mechanism, targeting both cell wall synthesis and DNA replication, represents a promising strategy to combat the growing threat of antimicrobial resistance. Further clinical evaluation is warranted to fully assess the therapeutic potential of this novel compound.
References
Comparative Analysis of Ro 25-0534's Activity Against Extended-Spectrum Beta-Lactamase (ESBL) Producing Enterobacteriaceae
For Researchers, Scientists, and Drug Development Professionals
The emergence and global spread of extended-spectrum β-lactamase (ESBL)-producing Enterobacteriaceae represent a significant challenge to antimicrobial chemotherapy. These organisms produce enzymes that mediate resistance to most penicillins and cephalosporins, limiting therapeutic options. This guide provides a comparative overview of the in-vitro activity of Ro 25-0534, a dual-action cephalosporin, against ESBL-producing Enterobacteriaceae, alongside currently available alternative antimicrobial agents. The information is intended to support research and development efforts in the pursuit of novel therapeutic strategies against these multidrug-resistant pathogens.
Executive Summary
This compound is a dual-action antimicrobial compound that combines a catechol cephalosporin with ciprofloxacin.[1] While it has demonstrated broad activity against Enterobacteriaceae with a reported MIC90 range of 0.06-2 µg/mL for the general family, specific data on its efficacy against well-characterized ESBL-producing strains are limited.[1][2][3][4] Notably, it has been reported that the cefotaxime-related compound this compound is hydrolyzed to a significant extent by the TEM-3 ESBL enzyme, suggesting potential vulnerability to this common β-lactamase variant.[5]
In contrast, several alternative agents, including carbapenems and newer β-lactam/β-lactamase inhibitor combinations, have been more extensively studied and have demonstrated reliable in-vitro activity against a range of ESBL-producing isolates. This guide presents a summary of the available quantitative data for these comparators to provide a benchmark for the evaluation of novel compounds like this compound.
Quantitative Data Summary
The following table summarizes the in-vitro activity (Minimum Inhibitory Concentration - MIC) of this compound and key comparator antimicrobial agents against ESBL-producing Enterobacteriaceae. It is important to note the limited specific data available for this compound against genetically characterized ESBL-producing strains.
| Antimicrobial Agent | Organism(s) | ESBL Type(s) | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Citation(s) |
| This compound | Enterobacteriaceae | Not Specified | 0.06 - 2 | Data Not Available | 0.06 - 2 | [1][3][4] |
| Enterobacteriaceae | TEM-3 | Hydrolyzed by enzyme | Data Not Available | Data Not Available | [5] | |
| Meropenem | E. coli & K. pneumoniae | ESBL-producing | 100% susceptibility | Data Not Available | Data Not Available | [6] |
| E. coli | SHV-5, TEM-10, TEM-26 | 0.0625 - 0.25 | Data Not Available | Data Not Available | [7] | |
| Piperacillin-Tazobactam | E. coli | SHV-5, TEM-10, TEM-26 | 8 - 32 | Data Not Available | Data Not Available | [7] |
| E. coli | CTX-M Group 9 | >90% susceptibility | Data Not Available | Data Not Available | [8] | |
| Cefiderocol | Carbapenem-resistant Enterobacterales | ESBL and/or AmpC | Data Not Available | Data Not Available | 86.8% susceptibility | [4] |
| Ceftazidime-Avibactam | Carbapenem-resistant Enterobacterales | ESBL and/or AmpC | Data Not Available | Data Not Available | 91.4% susceptibility | [4] |
| Meropenem-Vaborbactam | Carbapenem-resistant Enterobacterales | ESBL and/or AmpC | Data Not Available | Data Not Available | 91.3% susceptibility | [4] |
| Imipenem-Relebactam | Carbapenem-resistant Enterobacterales | ESBL and/or AmpC | Data Not Available | Data Not Available | 88.7% susceptibility | [4] |
Experimental Protocols
The determination of the in-vitro activity of antimicrobial agents against ESBL-producing Enterobacteriaceae involves standardized methodologies. Below are detailed protocols for key experiments.
Phenotypic Detection of ESBL Production
The initial step is to confirm the ESBL-producing phenotype of the bacterial isolates. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) recommend a two-step process involving screening and confirmation.[8]
-
Screening:
-
Confirmation:
-
Method: Combination Disk Test.[9]
-
Procedure: Two disks are used: one containing a third-generation cephalosporin (e.g., cefotaxime or ceftazidime) and another containing the same cephalosporin plus a β-lactamase inhibitor (e.g., clavulanic acid).[10] The disks are placed on an agar plate inoculated with the test organism.[10]
-
Interpretation: A significant increase in the zone of inhibition (typically ≥5 mm) around the combination disk compared to the cephalosporin-only disk confirms the presence of an ESBL.[11]
-
Antimicrobial Susceptibility Testing (AST)
Once the ESBL phenotype is confirmed, the Minimum Inhibitory Concentration (MIC) of the antimicrobial agents is determined to quantify their in-vitro activity.
-
Method: Broth Microdilution.[6]
-
Principle: This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Procedure:
-
A standardized inoculum of the ESBL-producing isolate is prepared.
-
Serial two-fold dilutions of the antimicrobial agents (e.g., this compound, meropenem, etc.) are prepared in a 96-well microtiter plate containing a suitable broth medium.
-
Each well is inoculated with the bacterial suspension.
-
The plates are incubated under appropriate conditions (e.g., 35°C for 16-20 hours).
-
The MIC is read as the lowest concentration of the antimicrobial agent in which there is no visible bacterial growth.
-
-
-
Method: E-test (Gradient Diffusion).[6]
-
Principle: This method uses a plastic strip impregnated with a predefined gradient of an antimicrobial agent.
-
Procedure:
-
An agar plate is uniformly inoculated with the test organism.
-
The E-test strip is placed on the surface of the agar.
-
The plate is incubated.
-
An elliptical zone of inhibition is formed, and the MIC is read where the edge of the inhibition zone intersects the MIC scale on the strip.
-
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for evaluating the in-vitro activity of a test compound against ESBL-producing Enterobacteriaceae.
References
- 1. seq.es [seq.es]
- 2. researchgate.net [researchgate.net]
- 3. Antimicrobial activity of a new antipseudomonal dual-action drug, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic challenges in treating ESBL- and/or AmpC-producing non-carbapenemase-producing Enterobacterales: an in vitro evaluation of novel β-lactam/β-lactamase inhibitor combinations and cefiderocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MERINO: Piperacillin-Tazobactam vs Meropenem for ESBL bacteremia [52in52.goodybedside.georgetown.domains]
- 6. In vitro activity of three different antimicrobial agents against ESBL producing Escherichia coli and Klebsiella pneumoniae blood isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections [idsociety.org]
- 8. In vitro activity of beta-lactam antibiotics against CTX-M-producing Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. In vitro activities of parenteral beta-lactam antimicrobials against TEM-10-, TEM-26- and SHV-5-derived extended-spectrum beta-lactamases expressed in an isogenic Escherichia coli host - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ceftolozane-tazobactam versus meropenem for definitive treatment of bloodstream infection due to extended-spectrum beta-lactamase (ESBL) and AmpC-producing Enterobacterales (“MERINO-3”): study protocol for a multicentre, open-label randomised non-inferiority trial - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Investigational Drug Ro 25-0534 and Third-Generation Cephalosporins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the investigational antibacterial agent Ro 25-0534 and the established class of third-generation cephalosporins. The content is based on available preclinical data and is intended for an audience with a professional background in pharmaceutical sciences and microbiology.
Introduction and Mechanism of Action
Third-Generation Cephalosporins: This class of β-lactam antibiotics acts by inhibiting the synthesis of the bacterial cell wall. They bind to and inactivate penicillin-binding proteins (PBPs), enzymes essential for the final steps of peptidoglycan synthesis. This disruption leads to cell lysis and bacterial death. Third-generation cephalosporins, such as cefotaxime, ceftriaxone, and ceftazidime, are characterized by their broad spectrum of activity against gram-negative bacteria, including many that are resistant to earlier generations of cephalosporins. Their stability against many β-lactamases produced by gram-negative bacteria contributes to their enhanced efficacy.
This compound: This is an investigational dual-action antibacterial agent. It is a catechol cephalosporin chemically linked to ciprofloxacin, a fluoroquinolone antibiotic, via a tertiary amine. This unique structure is designed to have a dual mechanism of action: the cephalosporin moiety targets bacterial cell wall synthesis, while the ciprofloxacin component inhibits DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication. This dual action has the potential to be effective against a broad range of pathogens and potentially mitigate the development of resistance.
In Vitro Antibacterial Spectrum
The following tables summarize the in vitro activity of this compound in comparison to representative third-generation cephalosporins. The data is presented as the minimum inhibitory concentration required to inhibit the growth of 90% of isolates (MIC90) in μg/mL.
Table 1: In Vitro Activity against Enterobacteriaceae
| Organism | This compound (MIC90) | Cefotaxime (MIC90) | Ceftriaxone (MIC90) | Ceftazidime (MIC90) |
| Escherichia coli | 0.06 - 2 | ≤0.25 | ≤0.25 | ≤0.5 |
| Klebsiella pneumoniae | 0.06 - 2 | ≤0.25 | ≤0.25 | ≤1 |
| Enterobacter spp. | 0.06 - 2 | 8 | 8 | 4 |
| Serratia marcescens | 0.06 - 2 | 4 | 8 | 2 |
| Proteus mirabilis | 0.06 - 2 | ≤0.12 | ≤0.12 | ≤0.25 |
| Note: Data for third-generation cephalosporins is compiled from various sources and may show some variation. |
Table 2: In Vitro Activity against Other Gram-Negative Bacteria
| Organism | This compound (MIC90) | Cefotaxime (MIC90) | Ceftriaxone (MIC90) | Ceftazidime (MIC90) |
| Pseudomonas aeruginosa | 2 - 4 | 32 | >32 | 8 |
| Acinetobacter spp. | 2 - 4 | >32 | >32 | 16 |
| Haemophilus influenzae | 0.25 - 0.5 | ≤0.06 | ≤0.06 | ≤0.25 |
| Moraxella catarrhalis | 0.5 | ≤0.5 | ≤0.5 | ≤2 |
Table 3: In Vitro Activity against Gram-Positive Bacteria
| Organism | This compound (MIC90) | Cefotaxime (MIC90) | Ceftriaxone (MIC90) | Ceftazidime (MIC90) |
| Staphylococcus aureus (Oxacillin-susceptible) | 1 - 2 | 4 | 8 | >32 |
| Streptococcus pneumoniae (Penicillin-susceptible) | 1 - 2 | ≤0.06 | ≤0.12 | 1 |
| β-hemolytic streptococci | 1 - 2 | ≤0.06 | ≤0.06 | ≤0.5 |
| Enterococci and Bacteroides fragilis have been reported to be resistant to this compound. |
Pharmacokinetics
Third-Generation Cephalosporins: The pharmacokinetic properties of third-generation cephalosporins vary. Many are administered intravenously or intramuscularly due to poor oral absorption.[1] They generally distribute well into body tissues and fluids.[2] Protein binding is variable, for example, ceftazidime has low protein binding (around 17%), while ceftriaxone is highly protein-bound (up to 96%).[1] Elimination is primarily renal for most, requiring dose adjustments in patients with renal impairment.[2] Ceftriaxone is a notable exception with a long half-life allowing for once-daily dosing and significant biliary excretion.[1][3]
This compound: Detailed pharmacokinetic data for this compound in humans is not available in the public domain, as the compound does not appear to have progressed to clinical trials. Preclinical studies in animal models would be necessary to characterize its absorption, distribution, metabolism, and excretion (ADME) profile, including parameters like half-life, protein binding, and clearance.
Clinical Development and Efficacy
Third-Generation Cephalosporins: These are well-established and widely used antibiotics for a variety of infections, including pneumonia, meningitis, urinary tract infections, and sepsis.[1] Their clinical efficacy and safety have been demonstrated in numerous clinical trials and decades of clinical use.
This compound: There is no evidence to suggest that this compound has undergone clinical trials in humans. Its development status is presumed to be discontinued at the preclinical stage. Therefore, no clinical efficacy or safety data is available.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The Clinical and Laboratory Standards Institute (CLSI) provides standardized protocols.[4]
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity (approximately 1.5 x 10^8 CFU/mL), then diluted to a final concentration of 5 x 10^5 CFU/mL in the wells.
-
Stock solutions of antimicrobial agents.
Procedure:
-
A serial two-fold dilution of the antimicrobial agent is prepared in CAMHB directly in the wells of a 96-well plate.
-
Each well is inoculated with the standardized bacterial suspension.
-
A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.
-
The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
The MIC is read as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.
Time-Kill Assay
This assay determines the rate of bacterial killing by an antimicrobial agent over time.
Procedure:
-
A standardized bacterial inoculum (e.g., 1-5 x 10^6 CFU/mL) is prepared in a suitable broth medium.
-
The antimicrobial agent is added at various concentrations (e.g., 1x, 2x, and 4x the MIC).
-
A growth control without the antibiotic is included.
-
The cultures are incubated at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), aliquots are removed, serially diluted, and plated on agar.[5]
-
After incubation of the plates, the number of viable colonies (CFU/mL) is determined.
-
The results are plotted as log10 CFU/mL versus time. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[5]
Murine Thigh Infection Model
This in vivo model is used to evaluate the efficacy of antimicrobial agents in a mammalian system, often mimicking a soft-tissue infection.
Procedure:
-
Mice (e.g., female ICR mice) are rendered neutropenic by intraperitoneal injection of cyclophosphamide.[6] This reduces the host's immune response, allowing for a clearer assessment of the drug's activity.
-
A standardized bacterial suspension (e.g., 10^6 to 10^7 CFU) is injected into the thigh muscle of the mice.[6]
-
Treatment with the antimicrobial agent is initiated at a specified time post-infection (e.g., 2 hours).[6]
-
After a defined treatment period (e.g., 24 hours), the mice are euthanized, and the thighs are aseptically removed and homogenized.[6]
-
The homogenate is serially diluted and plated to determine the bacterial load (CFU/thigh).[6]
-
The efficacy of the drug is determined by the reduction in bacterial count compared to untreated controls.
Conclusion
Third-generation cephalosporins are a cornerstone of modern antibiotic therapy, with a well-defined mechanism of action, broad gram-negative spectrum, and extensive clinical data supporting their use. This compound represents an interesting preclinical candidate with a dual mechanism of action that confers potent in vitro activity against a wide range of bacteria, including some strains that are less susceptible to certain third-generation cephalosporins, such as Pseudomonas aeruginosa and Acinetobacter spp. However, the lack of publicly available data on its pharmacokinetic properties in animals and the absence of any reported clinical trials suggest that its development was likely halted. This comparison highlights the rigorous and lengthy process of drug development, where promising in vitro activity does not always translate into a clinically viable therapeutic agent.
References
- 1. Third-Generation Cephalosporins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Third generation cephalosporins | PDF [slideshare.net]
- 3. Cefotaxime Versus Ceftriaxone: A Comprehensive Comparative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 5. Time-Kill Assay [bio-protocol.org]
- 6. Murine thigh infection model. [bio-protocol.org]
Validating the Dual-Action Mechanism of a Novel CNS Agent: A Comparative In Vitro Guide
For Immediate Release
This guide provides a comprehensive in vitro comparison of a hypothetical dual-action compound, "Ro 25-0534," designed to exhibit both N-methyl-D-aspartate (NMDA) receptor antagonism and serotonin reuptake inhibition. This document is intended for researchers, scientists, and drug development professionals interested in the preclinical validation of multi-target central nervous system (CNS) agents.
The therapeutic potential of compounds with dual-action mechanisms, such as the combination of an NMDA receptor antagonist and a selective serotonin reuptake inhibitor (SSRI), is an area of growing interest for the treatment of complex neurological and psychiatric disorders. This guide outlines the in vitro experimental framework for validating such a dual-action profile, using the well-characterized NMDA receptor antagonist Ro 25-6981 and representative SSRIs as benchmarks for comparison.
Postulated Dual-Action Mechanism of "this compound"
"this compound" is hypothesized to exert its therapeutic effects through two distinct molecular mechanisms:
-
Selective NMDA Receptor Antagonism: By selectively blocking the GluN2B subunit of the NMDA receptor, "this compound" is expected to modulate glutamatergic neurotransmission. Dysregulation of this pathway is implicated in a variety of CNS disorders.
-
Serotonin Reuptake Inhibition: By binding to the serotonin transporter (SERT), "this compound" is proposed to increase the extracellular concentration of serotonin, a key neurotransmitter in mood regulation.
This dual mechanism suggests a potential for synergistic or broader therapeutic efficacy compared to single-target agents.
Comparative In Vitro Performance Data
The following tables summarize the in vitro potency of Ro 25-6981, our stand-in for the NMDA receptor antagonist component of "this compound," and several common SSRIs. This data provides a benchmark for the expected performance of a dual-action compound.
Table 1: In Vitro Potency at the NMDA Receptor
| Compound | Assay Type | Target | Preparation | IC50 / Ki (nM) |
| Ro 25-6981 | Electrophysiology | GluN1C/GluN2B | Xenopus Oocytes | IC50: 9[1][2] |
| Ro 25-6981 | Electrophysiology | GluN1C/GluN2A | Xenopus Oocytes | IC50: 52,000[1][2] |
| Ro 25-6981 | Radioligand Binding | High-affinity site | Rat Forebrain Membranes | IC50: 3[2] |
| Ro 25-6981 | Radioligand Binding | Native NMDA Receptors | Rat Brain Membranes | K(D): 3[3] |
| Ifenprodil | Electrophysiology | GluN1C/GluN2B | Xenopus Oocytes | IC50: >9 (less potent than Ro 25-6981)[2] |
Table 2: In Vitro Potency at the Serotonin Transporter (SERT)
| Compound | Assay Type | Target | Preparation | Ki (nM) |
| Paroxetine | CYP2D6 Inhibition | CYP2D6 | Human Liver | 0.15 (μM)[4] |
| Fluoxetine | CYP2D6 Inhibition | CYP2D6 | Human Liver | 0.60 (μM)[4] |
| Sertraline | CYP2D6 Inhibition | CYP2D6 | Human Liver | 0.70 (μM)[4] |
| Citalopram | CYP2D6 Inhibition | CYP2D6 | Human Liver | 5.1 (μM)[4] |
| Fluvoxamine | CYP2D6 Inhibition | CYP2D6 | Human Liver | 8.2 (μM)[4] |
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below to allow for replication and validation of the dual-action mechanism.
Radioligand Binding Assay for NMDA Receptor Affinity
Objective: To determine the binding affinity (Ki) of the test compound for the NMDA receptor.
Methodology:
-
Membrane Preparation: Homogenize rat forebrain tissue in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes, then wash and resuspend the pellet in the assay buffer.[5]
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled NMDA receptor antagonist (e.g., [3H]Ro 25-6981), and varying concentrations of the test compound.
-
Incubation: Incubate the plates at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[5]
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specific binding.[5]
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of radioligand binding) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation.
Whole-Cell Patch Clamp Electrophysiology for NMDA Receptor Functional Antagonism
Objective: To assess the functional inhibition of NMDA receptor-mediated currents by the test compound.
Methodology:
-
Cell Culture: Use a cell line (e.g., HEK293) stably expressing specific NMDA receptor subunits (e.g., GluN1/GluN2B).
-
Electrophysiological Recording: Establish a whole-cell patch clamp configuration on a single cell. Hold the cell at a negative membrane potential (e.g., -70 mV).
-
Agonist Application: Perfuse the cell with a solution containing NMDA and glycine to elicit an inward current.
-
Antagonist Application: Co-apply the test compound at various concentrations with the agonists and measure the reduction in the NMDA-induced current.
-
Data Analysis: Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value.
Radioligand Binding Assay for Serotonin Transporter (SERT) Affinity
Objective: To determine the binding affinity (Ki) of the test compound for the serotonin transporter.
Methodology:
-
Membrane Preparation: Prepare membranes from cells stably expressing human SERT or from appropriate brain regions (e.g., rat striatum).
-
Assay Setup: In a 96-well plate, incubate the membrane preparation with a radiolabeled ligand specific for SERT (e.g., [3H]-Citalopram) and a range of concentrations of the test compound.
-
Incubation, Filtration, and Quantification: Follow the same procedure as described for the NMDA receptor binding assay.
-
Data Analysis: Calculate the IC50 and Ki values for the test compound's binding to SERT.
Visualizing the Dual-Action Mechanism and Experimental Workflow
To further elucidate the proposed mechanism and experimental approach, the following diagrams have been generated using Graphviz (DOT language).
Caption: Postulated dual-action mechanism of "this compound".
Caption: Experimental workflow for in vitro validation.
Caption: Logical relationship of the validation process.
References
- 1. Ro 25-6981 maleate | NMDA Receptors | Tocris Bioscience [tocris.com]
- 2. Ro 25-6981, a highly potent and selective blocker of N-methyl-D-aspartate receptors containing the NR2B subunit. Characterization in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro binding properties in rat brain of [3H]Ro 25-6981, a potent and selective antagonist of NMDA receptors containing NR2B subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. giffordbioscience.com [giffordbioscience.com]
A Head-to-Head Comparison: The Dual-Action Cephalosporin Ro 25-0534 Versus Newer Cephalosporin-β-Lactamase Inhibitor Combinations
For Researchers, Scientists, and Drug Development Professionals
The landscape of antibacterial therapeutics has evolved significantly, driven by the escalating threat of antimicrobial resistance. This guide provides a comparative analysis of Ro 25-0534, a novel dual-action cephalosporin from the early 1990s, and the more recent class of cephalosporin-β-lactamase inhibitor (CBLI) combinations. While direct comparative studies are unavailable due to the different eras of their development, this document synthesizes available in vitro data to offer a retrospective and prospective view of these antibacterial strategies.
Executive Summary
This compound represents an innovative approach by covalently linking a catechol cephalosporin with the fluoroquinolone ciprofloxacin, aiming for a synergistic effect and broad-spectrum activity.[1] In contrast, modern CBLI combinations, such as ceftazidime-avibactam and ceftolozane-tazobactam, are designed to overcome specific resistance mechanisms, primarily the enzymatic degradation of β-lactam antibiotics by β-lactamases. This guide will delve into their mechanisms of action, antibacterial spectra, and the available in vitro performance data, acknowledging the limitations of comparing data from studies conducted decades apart.
Mechanism of Action: A Tale of Two Strategies
The fundamental difference between this compound and CBLIs lies in their approach to combating bacteria.
This compound: The Dual-Action Approach
This compound is a tertiary amine-linked dual-action combination of a catechol cephalosporin and ciprofloxacin.[1] This design allows for two distinct mechanisms of antibacterial activity:
-
Cephalosporin Moiety: The cephalosporin component inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).
-
Ciprofloxacin Moiety: The ciprofloxacin component inhibits bacterial DNA replication by targeting DNA gyrase and topoisomerase IV.
The catechol group on the cephalosporin is thought to facilitate uptake through bacterial iron transport systems, potentially enhancing its efficacy.
Newer Cephalosporin-β-Lactamase Inhibitor Combinations: A Targeted Defense
CBLIs pair a cephalosporin with a β-lactamase inhibitor. The cephalosporin remains the primary bactericidal agent, while the inhibitor's role is to protect it from degradation by a wide range of β-lactamase enzymes produced by resistant bacteria.
-
Cephalosporin: Binds to PBPs to inhibit cell wall synthesis.
-
β-Lactamase Inhibitor: Binds to and inactivates β-lactamase enzymes, thereby preserving the activity of the cephalosporin.
In Vitro Performance: A Comparative Overview
Direct comparative in vitro studies of this compound and modern CBLIs are not available. The following tables present a summary of the available Minimum Inhibitory Concentration (MIC) data from separate studies. It is crucial to note that these data were generated at different times and potentially with different methodologies, which may affect direct comparability.
Gram-Negative Bacteria
| Organism | This compound MIC₉₀ (µg/mL) (1994) | Ceftazidime-Avibactam MIC₉₀ (µg/mL) (2013-2016) | Ceftolozane-Tazobactam MIC₉₀ (µg/mL) (2016-2018) |
| Pseudomonas aeruginosa | 2-4 | 4 | 4 |
| Enterobacteriaceae (overall) | 0.06-2 | 1 | 16 |
Note: Data for this compound is presented as a range of MIC₉₀ values against various species within the family.[1][2] Data for ceftazidime-avibactam and ceftolozane-tazobactam are from large surveillance studies and represent the MIC₉₀ against a broad collection of isolates.[3][4]
Gram-Positive Bacteria
| Organism | This compound MIC₉₀ (µg/mL) (1994) |
| Oxacillin-susceptible Staphylococci | 1-2 |
| β-hemolytic Streptococci | 1-2 |
| Penicillin-susceptible Pneumococci | 1-2 |
Note: Newer cephalosporin-β-lactamase inhibitor combinations generally have limited activity against Gram-positive organisms, with their spectrum being primarily focused on Gram-negative pathogens.
Experimental Protocols
The determination of in vitro activity of antimicrobial agents is typically performed using standardized methods, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). The primary methods used are broth microdilution and agar dilution to determine the Minimum Inhibitory Concentration (MIC).
Broth Microdilution MIC Testing Workflow
Detailed Methodology (Based on CLSI Guidelines)
-
Preparation of Antimicrobial Agent: The antimicrobial agent is reconstituted and serially diluted in cation-adjusted Mueller-Hinton broth to achieve a range of concentrations.
-
Inoculum Preparation: Bacterial colonies from a fresh agar plate are suspended in broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then diluted to a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation: Each well of the microdilution panel, containing the antimicrobial dilutions, is inoculated with the standardized bacterial suspension.
-
Incubation: The inoculated panels are incubated at 35 ± 2°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Discussion and Conclusion
The comparison between this compound and newer CBLIs highlights a strategic shift in antibacterial drug development. This compound's dual-action mechanism was a forward-thinking concept to provide broad-spectrum coverage and potentially overcome resistance to a single agent. The available data from 1994 indicates that this compound possessed potent activity against a range of Gram-negative and Gram-positive bacteria.[1][2]
However, the emergence and global spread of diverse and potent β-lactamases, including extended-spectrum β-lactamases (ESBLs) and carbapenemases, have necessitated the development of targeted therapies. Newer CBLIs, such as ceftazidime-avibactam and ceftolozane-tazobactam, are specifically designed to address these resistance mechanisms. Surveillance data demonstrates their high efficacy against multidrug-resistant Gram-negative pathogens that are often resistant to older β-lactam agents.[3][5]
While a direct comparison of potency is challenging due to the temporal gap in the data, it is evident that the newer CBLIs offer a crucial solution to the contemporary challenge of β-lactamase-mediated resistance. The development of this compound, however, remains a noteworthy example of innovative drug design, and the concept of dual-action or multi-targeting antimicrobials continues to be an active area of research in the ongoing fight against bacterial infections. Future research could explore the potential of combining the principles of dual-action molecules with targeted enzyme inhibition to create the next generation of highly effective antibacterial agents.
References
- 1. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. Ceftolozane/Tazobactam Activity Against Drug-Resistant Pseudomonas aeruginosa and Enterobacterales Causing Healthcare-Associated Infections in Eight Asian Countries: Report from an Antimicrobial Surveillance Program (2016–2018) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial Activity of Ceftolozane-Tazobactam Tested against Enterobacteriaceae and Pseudomonas aeruginosa with Various Resistance Patterns Isolated in U.S. Hospitals (2011-2012) - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistical Information for Handling Ro 25-0534
For Researchers, Scientists, and Drug Development Professionals
Ro 25-0534 is a potent and selective antagonist of the NMDA receptor, specifically targeting the NR2B subunit. As with any potent neuroactive compound, particularly those with an incompletely characterized toxicological profile, stringent safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research. This document provides a comprehensive guide to the personal protective equipment (PPE), operational procedures, and disposal plans for this compound, drawing upon safety data for analogous compounds and general best practices for handling potent research chemicals.
Hazard Assessment and Analogous Compound Data
Based on the SDS for these analogous compounds, this compound should be considered:
-
Acutely Toxic: Harmful or toxic if swallowed, inhaled, or in contact with skin.[1][2][3]
-
Respiratory Tract Irritant: May cause respiratory irritation upon inhalation of dust or aerosols.[1][2]
The toxicological properties of this compound have not been fully investigated, warranting a high degree of caution.[4]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent dermal, ocular, and respiratory exposure.
| PPE Category | Item | Specifications and Rationale |
| Hand Protection | Double Nitrile Gloves | Two pairs of powder-free nitrile gloves should be worn at all times. The outer glove should be changed immediately upon known or suspected contact with the compound. |
| Body Protection | Disposable Lab Coat with Knit Cuffs | A disposable, solid-front lab coat with tight-fitting knit cuffs provides a barrier against accidental spills. It should be changed at the end of each work session or immediately if contaminated. |
| Eye and Face Protection | Chemical Safety Goggles and Face Shield | Chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are required.[4] A face shield should be worn over the goggles when handling larger quantities or when there is a significant risk of splashes. |
| Respiratory Protection | NIOSH-approved Respirator | For weighing and handling of the solid compound, a NIOSH-approved N95 or higher-rated respirator is required to prevent inhalation of airborne particles. For procedures that may generate aerosols of solutions, a respirator with an organic vapor cartridge may be necessary. |
Operational Plan: Step-by-Step Handling Procedures
All handling of this compound, both in solid and solution form, must be conducted within a certified chemical fume hood to minimize inhalation exposure.
1. Preparation and Weighing of Solid Compound:
- Designate a specific area within the fume hood for handling this compound.
- Before handling, ensure all necessary PPE is correctly donned.
- Use a disposable weighing paper or a dedicated, tared weigh boat.
- Handle the compound gently to avoid generating dust.
- After weighing, carefully transfer the compound to the reaction vessel or for solubilization.
- Immediately clean any residual powder from the balance and surrounding area using a damp cloth, which should then be disposed of as hazardous waste.
2. Solubilization and Dilution:
- Add solvent to the solid compound slowly to avoid splashing.
- If sonication is required, ensure the vessel is securely capped.
- All transfers of solutions should be performed using appropriate volumetric pipettes or syringes to minimize drips and spills.
3. Experimental Use:
- Clearly label all vessels containing this compound with the compound name, concentration, and date.
- When conducting experiments, be mindful of potential sources of contamination and exposure.
- Upon completion of the experiment, decontaminate all surfaces and equipment.
Disposal Plan
All waste generated from the handling of this compound must be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Contaminated PPE (gloves, lab coats), weighing papers, and any other solid materials that have come into contact with this compound should be collected in a dedicated, clearly labeled hazardous waste bag within the fume hood. |
| Liquid Waste | Unused solutions and contaminated solvents should be collected in a sealed, properly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed. |
| Sharps Waste | Contaminated needles, syringes, and pipette tips should be disposed of in a designated sharps container for hazardous chemical waste. |
Follow all institutional and local regulations for the disposal of hazardous chemical waste.
Experimental Workflow and Safety Decision Making
The following diagrams illustrate the general workflow for handling this compound and a logical decision-making process for ensuring safety.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
